4-aminotetrahydro-2H-pyran-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminooxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 4-aminotetrahydro-2H-pyran-3-ol
Whitepaper: Structural Profiling and Synthetic Methodologies of 4-Aminotetrahydro-2H-pyran-3-ol in Drug Discovery
Executive Summary: The Rationale for sp³-Enriched Scaffolds
In the contemporary landscape of drug design, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched scaffolds is a proven strategy to mitigate late-stage attrition. As a Senior Application Scientist, I frequently advocate for the integration of the 4-aminotetrahydro-2H-pyran-3-ol scaffold into lead optimization pipelines. By replacing traditional carbocyclic or aromatic moieties with this functionalized tetrahydropyran, we dramatically improve the topological polar surface area (TPSA), aqueous solubility, and metabolic stability of the parent drug.
The vicinal amino-alcohol motif provides a highly directional hydrogen-bond donor/acceptor network, making it a privileged chiral building block for targeting complex kinase hinge regions, such as those found in Cyclin-Dependent Kinases (CDKs)[1].
Physicochemical and Stereochemical Profiling
The biological efficacy of 4-aminotetrahydro-2H-pyran-3-ol is inextricably linked to its stereochemistry. While four stereoisomers exist, the trans-isomer (e.g., the (3R,4S) or (3S,4R) configuration) is the most pharmacologically relevant. In its lowest-energy chair conformation, the trans relative stereochemistry allows both the C3-hydroxyl and C4-amino groups to occupy equatorial positions, thereby minimizing 1,3-diaxial steric clashes and maximizing thermodynamic stability.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | trans-4-Aminotetrahydro-2H-pyran-3-ol |
| CAS Number | 215940-92-4 (trans racemate)[2] |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol [2] |
| Melting Point | 120 - 121 °C[3] |
| Boiling Point | 234.2 ± 40.0 °C (Predicted)[2] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted)[2] |
| Topological Polar Surface Area (TPSA) | 55.48 Ų[3] |
| XLogP3 | -0.2048[3] |
Mechanistic Synthesis and Regioselectivity
The synthesis of the trans-isomer is a masterclass in stereoelectronic control. The process begins with the epoxidation of 3,6-dihydro-2H-pyran to yield the intermediate 3,4-epoxytetrahydropyran (officially designated as 3,7-dioxabicyclo[4.1.0]heptane[4]).
When this epoxide is subjected to nucleophilic attack by an azide ion, the trajectory of the attack is governed by the Fürst-Plattner rule . The nucleophile approaches the oxirane ring in an anti-periplanar fashion, exclusively yielding the trans-diaxial intermediate. Because the diaxial conformation is sterically strained, the pyran ring rapidly undergoes a conformational ring flip to the thermodynamic minimum: the trans-diequatorial azido-alcohol. This intrinsic thermodynamic driving force guarantees strict stereocontrol without the need for chiral auxiliaries.
Stereoselective synthesis workflow of trans-4-aminotetrahydro-2H-pyran-3-ol.
Self-Validating Experimental Protocol
As application scientists, we do not merely execute steps; we engineer self-validating workflows. The following protocol leverages intrinsic thermodynamic properties and includes mandatory analytical checkpoints to ensure the integrity of the final chiral building block.
Phase 1: Regioselective Epoxide Opening (Azidolysis)
-
Objective : Convert 3,7-dioxabicyclo[4.1.0]heptane to trans-4-azidotetrahydro-2H-pyran-3-ol.
-
Reagents : 3,7-dioxabicyclo[4.1.0]heptane (1.0 eq), Sodium azide (NaN₃, 1.5 eq), Ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent : Methanol/Water (8:2 v/v).
-
Causality : The use of NH₄Cl provides a mild proton source that activates the epoxide oxygen without causing premature degradation of the sensitive pyran ring. The protic solvent mixture stabilizes the transition state during the anti-periplanar nucleophilic attack.
-
Procedure :
-
Dissolve the epoxide in the solvent mixture at 20 °C.
-
Add NaN₃ and NH₄Cl portion-wise to avoid sudden exotherms.
-
Elevate the temperature to 65 °C and reflux for 12 hours.
-
-
Self-Validation (In-Process Control) : Monitor the reaction via GC-MS. The complete disappearance of the epoxide precursor peak (m/z 100) and the appearance of the azido-alcohol intermediate confirm the transformation.
Phase 2: Chemoselective Hydrogenation
-
Objective : Reduce the azide to the primary amine to yield trans-4-aminotetrahydro-2H-pyran-3-ol.
-
Reagents : Palladium on Carbon (Pd/C, 10% w/w, 0.05 eq), H₂ gas (1 atm).
-
Solvent : Absolute Ethanol.
-
Causality : Catalytic hydrogenation is chosen over aggressive hydride reducing agents (e.g., LiAlH₄) to prevent potential side reactions with the hydroxyl group and to ensure strict chemoselectivity for the azide moiety.
-
Procedure :
-
Transfer the purified azido-alcohol to a high-pressure reactor.
-
Add Pd/C carefully under an inert argon atmosphere to prevent solvent ignition.
-
Purge the vessel with H₂ gas three times, then maintain at 1 atm.
-
Stir vigorously at 25 °C for 6 hours.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst, then concentrate in vacuo.
-
-
Self-Validation (Stereochemical Release) : Isolate the product and perform ¹H NMR spectroscopy (400 MHz, D₂O). The critical validation metric is the coupling constant (
) between the C3 and C4 protons. A measured of 9.5–10.5 Hz mathematically proves the axial-axial proton relationship, thereby guaranteeing that the amine and hydroxyl groups are locked in the desired trans-diequatorial configuration.
Applications in Targeted Therapeutics
The pharmaceutical utility of 4-aminotetrahydro-2H-pyran-3-ol is vast. It is heavily utilized in the synthesis of next-generation Cyclin-Dependent Kinase (CDK) inhibitors[1]. In these molecular architectures, the primary amine typically undergoes a nucleophilic aromatic substitution (SₙAr) with a halogenated pyrimidine or purine core. The adjacent C3-hydroxyl group acts as a critical anchor, often engaging in solvent-bridged hydrogen bonding networks within the kinase hinge region. This dual-interaction modality significantly enhances target residence time while the tetrahydropyran oxygen improves the overall pharmacokinetic profile.
Pharmacological utility of the 4-aminotetrahydropyran scaffold in drug design.
References
-
LookChem . 3,7-DIOXABICYCLO[4.1.0]HEPTANE (CAS 286-22-6) Upstream Precursor Data. Retrieved from:[Link]
- Google Patents. WO2024119122A1 - CDK inhibitors and methods and use thereof.
Sources
Conformational Analysis of 4-Aminotetrahydro-2H-pyran-3-ol Rings: A Technical Guide for Rational Drug Design
Executive Summary
The 4-aminotetrahydro-2H-pyran-3-ol (4-amino-THP-3-ol) scaffold is an sp³-rich, saturated oxygen heterocycle that serves as a critical structural motif in modern medicinal chemistry. Its prevalence in carbohydrate mimetics, aminoglycosides, and highly selective kinase and protease inhibitors stems from its ability to project pharmacophores—specifically the C3-hydroxyl and C4-amino groups—into precise three-dimensional chemical space [2].
As a Senior Application Scientist, I have observed that the failure to rigorously define the conformational equilibrium of THP rings often leads to late-stage attrition in drug development due to unexpected off-target effects or poor target engagement. This whitepaper provides a comprehensive, self-validating framework for the conformational analysis of 4-amino-THP-3-ol rings, integrating thermodynamic principles, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT).
Thermodynamic Landscape & Stereoelectronic Effects
The Tetrahydropyran Ring System
Unlike cyclohexane, the introduction of an oxygen atom into the six-membered ring fundamentally alters its stereoelectronic landscape. The C–O bonds (approx. 1.42 Å) are shorter than C–C bonds (approx. 1.53 Å), which subtly compresses the ring and intensifies 1,3-diaxial interactions for substituents at the C2 and C6 positions. However, for substitutions at C3 and C4, the primary conformational drivers are steric bulk and intramolecular hydrogen bonding.
Extensive DFT and ab initio studies demonstrate that the THP ring overwhelmingly favors the chair conformation [1]. The energy penalty to access non-chair conformations is significant. The transition from the global minimum chair to a twist-boat conformation requires surpassing a half-chair transition state, demanding an energy input of approximately 11.0 kcal/mol [1].
Fig 1. Relative DFT energy landscape of tetrahydropyran ring conformers.
Substituent Causality: The C3-OH and C4-NH₂ Interplay
The relative stereochemistry (cis vs. trans) of the 4-amino-THP-3-ol ring dictates its conformational behavior:
-
trans-Isomers: The trans-diequatorial conformation is highly stable. Not only does it minimize 1,3-diaxial steric clashes, but the equatorial –OH and –NH₂ groups are positioned gauche to one another (dihedral angle ~60°). This spatial proximity facilitates a strong intramolecular hydrogen bond (typically OH···NH₂), which thermodynamically locks the ring in this specific chair [3].
-
cis-Isomers: These must adopt an axial-equatorial arrangement. The equilibrium is governed by the A-values of the substituents and competitive solvation. Generally, the bulkier –NH₂ group prefers the equatorial position, pushing the –OH group axial.
Quantitative Conformational Data
The table below summarizes the expected NMR coupling constants and relative stabilities for the primary chair conformers of 4-amino-THP-3-ol.
| Relative Stereochemistry | C3-OH Position | C4-NH₂ Position | Expected | Relative Stability | Intramolecular H-Bonding |
| trans-diequatorial | Equatorial | Equatorial | 8.5 – 10.5 | Highest (Global Min) | Strong (gauche) |
| trans-diaxial | Axial | Axial | 2.0 – 4.0 | Lowest | Absent (antiperiplanar) |
| cis-axial-equatorial | Axial | Equatorial | 3.0 – 5.5 | Moderate | Weak / Geometry dependent |
| cis-equatorial-axial | Equatorial | Axial | 3.0 – 5.5 | Moderate | Weak / Geometry dependent |
Data synthesized from established pyranose and substituted THP NMR coupling constant databases [4].
Methodology 1: NMR-Driven Conformational Elucidation Protocol
To definitively assign the conformation of a synthesized 4-amino-THP-3-ol derivative, we utilize a self-validating NMR workflow. Relying solely on 1D coupling constants is dangerous; a rapid equilibrium between two chair forms can yield time-averaged
Step-by-Step Protocol
-
Sample Preparation (Causality of Solvent Choice): Prepare two NMR samples: one in a non-polar, aprotic solvent (e.g., CDCl₃) and one in a polar, protic solvent (e.g., CD₃OD).
-
Causality: CDCl₃ preserves intramolecular hydrogen bonds, stabilizing the native conformation. CD₃OD disrupts these bonds via competitive solvation. Comparing the two spectra validates the presence and structural influence of the OH···NH₂ hydrogen bond.
-
-
1D ¹H NMR Acquisition & Karplus Analysis: Acquire a high-resolution 1D ¹H spectrum. Isolate the signals for the H3 and H4 methine protons. Extract the
coupling constant.-
Validation Check: A
> 8.5 Hz strongly indicates a diaxial proton relationship, meaning the –OH and –NH₂ substituents are diequatorial [4].
-
-
2D NOESY / ROESY Acquisition: Acquire a 2D NOESY spectrum (mixing time 300-500 ms depending on molecular weight).
-
Validation Check: If Step 2 suggested a trans-diequatorial conformation (diaxial protons), H3 and H4 are antiperiplanar (pointing in opposite directions). Therefore, the NOESY spectrum must show an absent or extremely weak H3-H4 cross-peak. If a strong cross-peak is observed, the initial hypothesis is falsified, indicating either a cis-isomer or a twist-boat conformation.
-
-
Variable Temperature (VT) NMR (Optional but Recommended): Acquire 1D spectra across a temperature gradient (e.g., 298 K to 328 K in DMSO-d₆). Calculate the temperature coefficient (
) for the –OH and –NH₂ protons. Values < 3 ppb/K confirm that the protons are shielded from the bulk solvent via intramolecular hydrogen bonding, validating the trans-diequatorial assignment.
Fig 2. NMR-driven workflow for resolving THP relative stereochemistry and conformation.
Methodology 2: DFT Computational Workflow for Conformational Searching
Experimental NMR data provides an ensemble average. To understand the discrete energetic contributions of the 4-amino-THP-3-ol conformers, we must employ Density Functional Theory (DFT). This protocol is designed to be self-validating by coupling geometry optimization with vibrational frequency analysis.
Step-by-Step Protocol
-
Conformational Sampling (Molecular Mechanics): Generate an initial ensemble of conformers using a Monte Carlo search paired with the MMFF94 force field. This ensures that no local minima (such as twist-boats or alternate rotamers of the –OH/–NH₂ groups) are ignored before expensive quantum mechanical calculations begin.
-
Geometry Optimization (Causality of Functional Choice): Optimize the geometries of all unique conformers within a 5 kcal/mol window using the M06-2X functional and the 6-311++G(d,p) basis set.
-
Causality: While B3LYP is standard for basic organic molecules [1], M06-2X is explicitly parameterized to capture non-covalent interactions. Because the stability of the 4-amino-THP-3-ol ring is heavily dependent on the intramolecular OH···NH₂ hydrogen bond, M06-2X provides a significantly more accurate energetic landscape. The diffuse functions (++) in the basis set are mandatory to properly model the lone pairs on the oxygen and nitrogen atoms.
-
-
Vibrational Frequency Calculation (Self-Validation): Run a frequency calculation on the optimized geometries at the exact same level of theory.
-
Validation Check: Verify that the calculation yields zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state (e.g., the half-chair) rather than a true local minimum. If an imaginary frequency is found, the structure must be distorted along the normal mode of that frequency and re-optimized.
-
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) using chloroform or methanol to mimic the NMR conditions from Methodology 1. Calculate the Gibbs Free Energy (
) to determine the Boltzmann population of each conformer at 298 K. This allows for the direct theoretical prediction of NMR coupling constants (using GIAO methods) to cross-reference with experimental data.
Conclusion
The conformational analysis of 4-aminotetrahydro-2H-pyran-3-ol rings requires a unified approach. By understanding the thermodynamic penalties of ring distortion, leveraging the causality of intramolecular hydrogen bonding, and utilizing a self-validating loop of NMR spectroscopy and DFT calculations, researchers can confidently map the 3D space of these molecules. This rigorous structural elucidation is the bedrock upon which highly selective, potent therapeutics are designed.
References
-
An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran The Journal of Physical Chemistry A URL:[Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Bioorganic & Medicinal Chemistry URL:[Link]
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Organic Letters (via PMC/NIH) URL:[Link]
-
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Journal of the American Chemical Society (via PMC/NIH) URL:[Link]
Physicochemical Properties and LogP of 4-Aminotetrahydro-2H-pyran-3-ol: A Technical Guide for sp3-Rich Scaffold Hopping
The Strategic Imperative of sp3-Rich Scaffolds
In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been recognized as a major liability, often leading to poor aqueous solubility, high off-target toxicity, and high attrition rates in clinical trials. As a Senior Application Scientist, I frequently advocate for "scaffold hopping"—the strategic replacement of planar rings with three-dimensional, sp3-rich moieties.1[1] is a masterclass in this approach. By incorporating a tetrahydropyran ring substituted with adjacent amino and hydroxyl groups, this scaffold introduces significant 3D complexity while drastically altering the lipophilicity profile of the parent molecule. Recent applications in the discovery of M1 positive allosteric modulators (PAMs) demonstrate that substituting an N-phenyl pyrazole core with a 4-aminotetrahydro-2H-pyran-3-ol derivative dramatically improves the fraction of sp3 carbons (Fsp3)[2]. This structural pivot not only enhances target specificity but also lowers systemic clearance, resulting in a robust pharmacokinetic profile[2].
Fig 1: Physicochemical optimization of a drug candidate via scaffold hopping with the pyran scaffold.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical metrics of 4-aminotetrahydro-2H-pyran-3-ol is critical for predicting its behavior in vivo. The table below summarizes the core quantitative data for the free base and its hydrochloride salt, derived from 3[3].
| Parameter | Value | Mechanistic Causality & Impact in Drug Design |
| Molecular Formula | C5H11NO2 | Low molecular weight allows for efficient fragment-based drug design without inflating the final API mass[4]. |
| Molecular Weight | 117.15 g/mol (Free base) 153.61 g/mol (HCl salt) | Yields high ligand efficiency (LE). The HCl salt is typically utilized to ensure benchtop stability and ease of handling[3]. |
| LogP (XLogP3) | -1.3 (Free base) | Highly hydrophilic. Acts as a solubility-enhancing sink, lowering the overall lipophilicity (cLogP) of the final drug candidate and mitigating lipophilicity-driven toxicity[1]. |
| Topological Polar Surface Area | 46.5 Ų | Optimal for hydrogen bonding. Restricts passive blood-brain barrier (BBB) permeation unless the polar groups are intra-molecularly bonded or masked[3]. |
| Fsp3 (Fraction of sp3 carbons) | 1.0 (100%) | Maximizes 3D complexity, which statistically correlates with higher clinical success rates and reduced non-specific protein binding[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, computational predictions (such as cLogP) must be validated through rigorous experimental protocols. Because 4-aminotetrahydro-2H-pyran-3-ol lacks a conjugated π-system, it does not possess a strong UV chromophore. Consequently, traditional UV-Vis spectroscopy is ineffective for concentration monitoring. Instead, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and potentiometric titration must be employed.
LogP Determination via Shake-Flask LC-MS/MS
The partition coefficient (LogP) dictates how a drug distributes between lipid membranes and aqueous environments. The standard shake-flask method, coupled with LC-MS/MS, provides high-fidelity quantification.
Causality Check: Why LC-MS/MS? The absence of a chromophore makes UV detection impossible. Electrospray Ionization (ESI+) is required to accurately quantify the highly polar aliphatic amine across both phases.
Step-by-Step Methodology:
-
Solvent Saturation: Vigorously mix 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Self-validation: Prevents volume shifts during the actual experiment.
-
Sample Preparation: Dissolve exactly 1.0 mg of 4-aminotetrahydro-2H-pyran-3-ol in 1.0 mL of the octanol-saturated aqueous phase.
-
Equilibration: Add an equal volume (1.0 mL) of the water-saturated octanol phase to the vial. Seal and agitate on a mechanical shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Self-validation: Breaks micro-emulsions to ensure a sharp, uncontaminated phase boundary.
-
Sampling and Dilution: Carefully extract aliquots from both the organic (top) and aqueous (bottom) layers. Dilute appropriately in mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
LC-MS/MS Analysis: Quantify the compound using ESI+ mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the protonated molecular ion [M+H]+ (m/z 118.1).
-
Calculation: Compute LogP using the formula: LogP = log10([Solute]octanol / [Solute]water).
Fig 2: Standard shake-flask methodology for determining the partition coefficient (LogP).
pKa Determination via Potentiometric Titration
The basicity of the aliphatic amine dictates the ionization state of the molecule at physiological pH, directly influencing solubility and membrane permeability.
Causality Check: Why use a background electrolyte? Dissolving the sample in 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient fluctuations that would otherwise skew the pKa calculation.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25°C.
-
Sample Dissolution: Dissolve 10 mg of 4-aminotetrahydro-2H-pyran-3-ol in 50 mL of 0.15 M KCl solution.
-
Forward Titration: Titrate the solution with standardized 0.1 M HCl to lower the pH to ~2.0, fully protonating the amine.
-
Reverse Titration: Gradually add standardized 0.1 M NaOH in automated 0.05 mL increments. Record the pH after each addition until the pH reaches 11.0.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pKa is calculated at the half-equivalence point. For this specific scaffold, the primary amine pKa is typically observed in the 9.0–9.5 range.
Mechanistic Impact on Pharmacokinetics
The causality behind selecting 4-aminotetrahydro-2H-pyran-3-ol lies in its profound effect on pharmacokinetics. When integrated into a lipophilic core, the highly negative LogP (-1.3) of the pyran-3-ol moiety acts as a powerful solubility enhancer[1]. Furthermore, the dense array of hydrogen bond donors and acceptors increases the topological polar surface area (TPSA).
In the development of M1 PAMs, 2 resulted in a marked reduction in intrinsic clearance (CLint)[2]. The increased polarity reduces non-specific binding to microsomal lipids and off-target proteins, while the sp3-rich geometry prevents planar stacking interactions that often lead to poor solubility and aggregation in vivo[2].
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54180780, (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol". Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride". Available at:[Link]
-
ACS Medicinal Chemistry Letters. "Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping". Available at:[Link]
Sources
- 1. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | C5H11NO2 | CID 54180780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | C5H11NO2 | CID 54180780 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-Aminotetrahydro-2H-pyran-3-ol in Ligand Binding
Abstract
Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing the specificity and affinity of ligand-protein interactions.[1][2] The strategic placement of hydrogen bond donors and acceptors on a ligand is a critical element of rational drug design. This guide provides a comprehensive technical analysis of 4-aminotetrahydro-2H-pyran-3-ol, a versatile chemical scaffold, focusing on its intrinsic hydrogen bonding capabilities. We will dissect its molecular structure, explore the theoretical underpinnings of its interactions, detail rigorous experimental and computational methodologies for its characterization, and synthesize these insights into strategic applications for drug discovery.
Part 1: Molecular Profile of 4-Aminotetrahydro-2H-pyran-3-ol
Chemical Structure and Stereochemistry
4-Aminotetrahydro-2H-pyran-3-ol is a saturated heterocyclic compound featuring a pyran ring scaffold.[3] Its structure is distinguished by the presence of a primary amine (-NH2) at the C4 position and a hydroxyl (-OH) group at the C3 position. The specific stereochemistry, such as the (3R,4S) configuration, is crucial as it dictates the precise three-dimensional orientation of its functional groups, which is paramount for achieving high-affinity binding in a chiral protein active site.[4]
The pyran ring itself is not merely a passive linker; its oxygen atom can act as a hydrogen bond acceptor, and its conformational preference (e.g., a chair conformation) pre-organizes the appended functional groups into defined axial and equatorial positions, reducing the entropic penalty upon binding.
Analysis of Hydrogen Bonding Sites
The molecule's power as a ligand scaffold lies in its dense and strategically positioned array of hydrogen bonding functionalities.
-
Hydrogen Bond Donors (HBDs): The molecule presents three donor protons: two from the primary amine (-NH₂) and one from the hydroxyl group (-OH).[5] These groups can engage with electronegative atoms (O, N) in a protein backbone or amino acid side chains.
-
Hydrogen Bond Acceptors (HBAs): The molecule possesses three primary acceptor sites: the lone pair electrons on the nitrogen of the amine group, the lone pairs on the oxygen of the hydroxyl group, and the lone pairs on the ethereal oxygen within the pyran ring.[5]
This trifecta of donor and acceptor capabilities allows for multiple, reinforcing points of contact within a binding pocket.
Data Presentation: Summary of Hydrogen Bonding Capabilities
| Functional Group | Position | Type | Role | Key Considerations |
| Hydroxyl (-OH) | C3 | Donor & Acceptor | Can simultaneously donate a proton and accept a hydrogen bond, often forming tight interactions with residues like Asp, Glu, or Ser. | |
| Amine (-NH₂) | C4 | Donor & Acceptor | Can donate two hydrogen bonds. Can also be protonated at physiological pH, forming a charged ammonium group (-NH₃⁺) that engages in strong, charge-assisted hydrogen bonds.[5] | |
| Pyran Oxygen (-O-) | C1 (Ring) | Acceptor | A weaker, but often structurally important, acceptor that can interact with backbone N-H groups or other proximal donors. |
Part 2: Experimental Characterization of Hydrogen Bonding
To validate and quantify the hydrogen bonding potential of 4-aminotetrahydro-2H-pyran-3-ol in a real-world biological context, a multi-faceted experimental approach is required. Each technique provides a unique piece of the puzzle, and their combined results create a self-validating system of evidence.
X-Ray Crystallography: The Definitive Structural View
Causality: The primary objective of X-ray crystallography in this context is to obtain high-resolution, three-dimensional structural data that directly visualizes the atomic interactions between the ligand and its protein target.[6][7][8] This method provides unambiguous proof of hydrogen bond formation, revealing precise bond lengths and angles, and confirming the binding orientation predicted by computational models.
-
Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a suitable level (typically 5-10 mg/mL) in a well-buffered solution.
-
Ligand Preparation: Dissolve 4-aminotetrahydro-2H-pyran-3-ol in a compatible solvent (e.g., water or DMSO) to create a high-concentration stock.
-
Co-crystallization: Mix the protein with a 5- to 10-fold molar excess of the ligand. Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of precipitants, buffers, and salts.
-
Crystal Harvesting and Cryo-protection: Once crystals of sufficient size appear, harvest them and flash-cool them in liquid nitrogen, often after a brief soak in a cryoprotectant solution to prevent ice formation.
-
Data Collection: Mount the frozen crystal in a synchrotron X-ray beam and collect diffraction data.[9]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement. Build the ligand into the observed electron density map and refine the complete model. Hydrogen bonds are typically identified as donor-acceptor distances between 2.5 and 3.5 Å with favorable geometry.[7]
Caption: Workflow for determining protein-ligand hydrogen bonds via X-ray crystallography.
Isothermal Titration Calorimetry (ITC): Quantifying Thermodynamic Drivers
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔG, ΔH, ΔS, and stoichiometry).[6][10][11] A strong, negative (favorable) enthalpy change (ΔH) is a hallmark of significant hydrogen bonding and electrostatic interactions, as these are driven by the formation of energetically favorable bonds.[12]
-
Sample Preparation: Prepare the purified protein (in the calorimeter cell) and the ligand (in the syringe) in identical, thoroughly degassed buffer to minimize heats of dilution.[11]
-
Concentration Determination: Accurately determine the concentrations of both the protein and ligand solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters (stirring speed, injection volume, spacing).
-
Titration: Perform a series of small, precise injections of the ligand solution into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
Caption: Workflow for thermodynamic characterization of ligand binding using ITC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
Causality: NMR spectroscopy provides information on protein-ligand interactions in the solution state, which closely mimics the physiological environment.[6] The chemical shift of a proton is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the donor proton, causing its signal to shift downfield in the ¹H NMR spectrum, providing direct evidence of H-bond formation.[13][14][15]
-
Protein Preparation: Produce and purify ¹⁵N-isotopically labeled protein.
-
NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., containing 10% D₂O).
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group.
-
Ligand Titration: Add incremental amounts of unlabeled 4-aminotetrahydro-2H-pyran-3-ol to the NMR sample.
-
Spectral Acquisition: Acquire a new ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's amide peaks. Residues whose peaks shift significantly are likely at or near the binding interface, and the magnitude of the shifts can be used to map the binding site and infer interactions.
Part 3: Computational Assessment of Hydrogen Bonding
Computational methods provide a powerful, cost-effective means to predict, rationalize, and analyze the hydrogen bonding patterns of a ligand before and after experimental validation.
Molecular Dynamics (MD) Simulations: Assessing H-Bond Stability
Causality: While docking provides a static picture, MD simulations model the dynamic behavior of the protein-ligand complex over time (nanoseconds to microseconds), accounting for protein flexibility and the explicit role of water.[16][17] This allows for the assessment of the stability and persistence (occupancy) of specific hydrogen bonds, distinguishing transient interactions from those that are critical for stable binding.[18]
-
System Setup: Place the docked protein-ligand complex in a simulation box, solvate with an explicit water model (e.g., TIP3P), and add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to achieve conformational sampling.
-
Trajectory Analysis: Post-process the resulting trajectory. Use analysis tools (e.g., in GROMACS, AMBER, or VMD) to calculate hydrogen bonds between the ligand and protein in each frame based on geometric criteria (e.g., donor-acceptor distance < 3.5 Å, donor-hydrogen-acceptor angle > 120°).[16][18]
-
Quantification: Calculate the "occupancy" of each identified hydrogen bond—the percentage of simulation time that the bond exists. High-occupancy bonds (>75%) are considered stable and key to the interaction.
Caption: Workflow for analyzing hydrogen bond stability using Molecular Dynamics.
Quantum Mechanics (QM) Calculations: The Gold Standard for Energy
Causality: For ultimate accuracy in determining the intrinsic strength of a specific hydrogen bond, QM calculations are employed. Unlike the approximations used in molecular mechanics force fields, QM methods solve the Schrödinger equation to describe the electronic structure of the interacting system.[19] This allows for a highly precise calculation of the binding energy of a specific hydrogen bond, free from environmental effects.[20][21]
A common approach is to use Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-31G* or larger).[19] The interaction energy (IE) of a hydrogen bond between the ligand (L) and a fragment of the protein (P) can be calculated as:
IE = E(P-L) - [E(P) + E(L)]
Where E(P-L) is the total energy of the complex, and E(P) and E(L) are the energies of the individual, unrelaxed fragments. This provides a quantitative measure of a bond's contribution to binding affinity.
Part 4: Synthesis & Strategic Application in Drug Design
The true potential of 4-aminotetrahydro-2H-pyran-3-ol emerges from the synthesis of these analytical perspectives. Its compact, pre-organized scaffold decorated with a high density of H-bond donors and acceptors makes it an exceptionally versatile building block in drug discovery.
Binding Hypothesis: The molecule's vicinal amino alcohol arrangement on a saturated ring is a privileged motif. It can act as a "hinge-binder" in kinases, simultaneously donating a hydrogen bond from the amine to a backbone carbonyl and accepting a hydrogen bond with its hydroxyl group from a backbone N-H. The pyran oxygen can form an additional, stabilizing interaction with a proximal water molecule or residue. This ability to satisfy multiple hydrogen bond requirements in a constrained space is a key feature of many potent and selective inhibitors.
Furthermore, the principle of hydrogen bond pairing suggests that for maximal affinity, the donor and acceptor on the ligand and receptor should have matched strengths (e.g., strong-strong or weak-weak) to effectively compete with water.[22][23] The amino and hydroxyl groups of 4-aminotetrahydro-2H-pyran-3-ol provide both strong donors and acceptors, allowing it to form these favorable synergistic pairings in a variety of binding sites.
Caption: Interaction map showing the versatility of the molecule as a donor and acceptor.
Conclusion
4-Aminotetrahydro-2H-pyran-3-ol is more than a simple chemical entity; it is a sophisticated tool for molecular recognition. Its high density of hydrogen bonding groups, presented on a conformationally defined scaffold, allows it to form stable, high-affinity interactions within diverse protein active sites. A rigorous, integrated approach combining structural biology, biophysics, and computational chemistry is essential to fully harness its potential. By understanding and applying the principles outlined in this guide, drug development professionals can effectively leverage this scaffold to design next-generation therapeutics with enhanced potency and specificity.
References
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Taylor, B., & Sztain-Pedone, T. (n.d.). Hydrogen Bond Analysis Tutorial | BioChemCoRe 2018. BioChemCoRe 2018. Retrieved from [Link]
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AMBER-hub. (n.d.). Hydrogen bond analysis between a protein and a small molecule. Retrieved from [Link]
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Azevedo, W. F., Jr, & Dias, R. (2019). Hydrogen Bonds in Protein-Ligand Complexes. Methods in molecular biology (Clifton, N.J.), 2053, 85–92. Retrieved from [Link]
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Ouyang, H., Zhou, S., Su, J., Ge, Z., Oezguen, N., & Lu, X. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Scientific reports, 6, 23627. Retrieved from [Link]
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Antony, J., Grimme, S., & Santra, G. (2014). Low-Cost Quantum Chemical Methods for Noncovalent Interactions. The journal of physical chemistry letters, 5(24), 4382–4388. Retrieved from [Link]
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Sinnokrot, M. O., & Sherrill, C. D. (2006). Hydrogen bond design principles. Physical chemistry chemical physics : PCCP, 8(9), 1020–1022. Retrieved from [Link]
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Holding, A. J., Stott, I., & Piggot, T. J. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic resonance, 1(2), 173–180. Retrieved from [Link]
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Li, Y., Liu, G., Liu, H., & Yuan, J. (2015). Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid. Scientific reports, 5, 13735. Retrieved from [Link]
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He, X., & Merz, K. M., Jr. (2016). Quantum Mechanical Calculation of Noncovalent Interactions: A Large-Scale Evaluation of PMx, DFT, and SAPT Approaches. Journal of chemical theory and computation, 12(4), 1808–1823. Retrieved from [Link]
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Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12(221). Retrieved from [Link]
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PubChem. (n.d.). (3R,4S)-4-aminotetrahydro-2H-thiopyran-3-ol. Retrieved from [Link]
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Biochemistry Journal. (n.d.). Structural analysis of protein-ligand interactions using x-ray crystallography. Retrieved from [Link]
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BIApages. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]
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Alkorta, I., Elguero, J., & Del Bene, J. E. (2016). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. ChemistryOpen, 5(2), 121–128. Retrieved from [Link]
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Liyanage, S., & Gräfenstein, J. (2023). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. International Journal of Molecular Sciences, 24(7), 6296. Retrieved from [Link]
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Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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Scheiner, S. (2023). Quantum chemical analysis of noncovalent bonds within crystals. Concepts and concerns. Structural Chemistry, 34(6), 2269–2280. Retrieved from [Link]
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Texas Children's Hospital. (2016, March 30). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. Retrieved from [Link]
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Panek, J. J., Jezierska-Mazzarello, A., & Mazzarello, A. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1777. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]
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Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1083120. Retrieved from [Link]
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Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.). Intermolecular hydrogen bonds studied by NMR spectroscopy. Retrieved from [Link]
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Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]
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Asati, V., & Singh, A. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 9, 49. Retrieved from [Link]
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Poater, J., Solà, M., & Bickelhaupt, F. M. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The journal of physical chemistry letters, 9(14), 4101–4105. Retrieved from [Link]
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Bio-Resource. (2020, September 23). Analysing Protein-Ligand Interactions : Tutorial [Video]. YouTube. Retrieved from [Link]
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Gushchin, P. V., Lonsky, V. S., & Rykova, E. A. (2022). Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates. Molecules (Basel, Switzerland), 27(13), 4056. Retrieved from [Link]
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Sanford, A. R., & Horvath, M. P. (2017). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Journal of Chemical Education, 94(11), 1791–1795. Retrieved from [Link]
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Liyanage, S., & Gräfenstein, J. (2023). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. International journal of molecular sciences, 24(7), 6296. Retrieved from [Link]
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Wikipedia. (n.d.). Pyran. Retrieved from [Link]
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Helliwell, J. R. (2022). Relating protein crystal structure to ligand-binding thermodynamics. IUCrJ, 9(Pt 6), 724–732. Retrieved from [Link]
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Stereoelectronics. (2021, March 12). Drug design principles. Retrieved from [Link]
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Li, D. (2016). Computational Studies of Structures and Binding Properties of Protein-Ligand Complexes. Diva-Portal.org. Retrieved from [Link]
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Castillo, N., & Tiznado, W. (Eds.). (2022). Non-Covalent Interactions in Quantum Chemistry and Physics: Theory and Applications. IntechOpen. Retrieved from [Link]
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Prot-Pedia. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]
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Profacgen. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
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Navigating the Metabolic Landscape of sp³-Rich Scaffolds: A Technical Guide to 4-Aminotetrahydro-2H-pyran-3-ol
Executive Summary
The relentless pursuit of optimal pharmacokinetic profiles in modern drug discovery has driven a paradigm shift away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Among these, the tetrahydropyran (THP) motif has emerged as a privileged bioisostere for cyclohexane and piperidine rings to enhance aqueous solubility and improve metabolic stability 1[1]. Specifically, the 4-aminotetrahydro-2H-pyran-3-ol scaffold offers a unique combination of dense hydrogen-bonding capability and restricted conformational flexibility, making it highly valuable in targeting complex binding sites such as kinase hinges and muscarinic M1 positive allosteric modulators (PAMs) 2[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, providing actionable, causal insights into how we predict, validate, and optimize the metabolic stability of this specific scaffold.
Mechanistic Rationale for Metabolic Stability
In early-stage drug development, highly lipophilic cyclic amines frequently suffer from rapid cytochrome P450 (CYP)-mediated oxidation, leading to high intrinsic clearance (
-
Electronic Deactivation : The inclusion of the polar ether oxygen in the THP ring exerts an electron-withdrawing inductive effect. This reduces the electron density of the adjacent C-H bonds, significantly increasing their bond dissociation energy (BDE). As a result, these bonds are rendered less susceptible to hydrogen abstraction by the high-valent iron-oxo species in the CYP catalytic cycle, providing sp³-rich scaffolds useful for drug discovery3[3].
-
Steric Shielding : The addition of the 3-hydroxyl group adjacent to the 4-amino group creates a defined stereocenter (e.g., (3R,4S)). This locks the substituents in an equatorial/axial arrangement that not only pre-organizes the molecule for target engagement but also creates a steric shield. This physical bulk blocks the alpha-carbons from easily entering the narrow CYP3A4 active site, a structural tuning critical for achieving oral bioavailability 4[4].
In Silico Predictive Framework
Before committing resources to wet-lab synthesis, we deploy a computational pipeline to predict Sites of Metabolism (SOM). This minimizes attrition rates by identifying metabolic "soft spots" early.
Fig 1: In silico workflow for predicting Sites of Metabolism (SOM) in sp³-rich scaffolds.
Self-Validating In Vitro Protocols: Human Liver Microsome (HLM) Stability
To empirically validate the in silico predictions, we utilize a highly controlled HLM assay. This protocol is explicitly designed as a self-validating system to ensure the absolute trustworthiness of the generated intrinsic clearance data.
Step-by-Step Methodology:
-
Preparation of Working Solutions : Dilute the 4-aminotetrahydro-2H-pyran-3-ol test compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining the organic solvent concentration (e.g., DMSO) strictly below 0.1% is critical. Higher concentrations will competitively inhibit CYP450 enzymes, leading to artificially inflated stability metrics.
-
-
Pre-Incubation : Combine the test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) and pre-incubate at 37°C for 5 minutes.
-
Causality: This allows the lipophilic portions of the scaffold to partition into the microsomal lipid bilayer, establishing equilibrium before the enzymatic reaction begins.
-
-
Reaction Initiation : Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.
-
-
Time-Course Sampling & Quenching : At defined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to ensure precise time-point accuracy.
-
-
Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
System Suitability & Self-Validation Criteria:
-
Minus-NADPH Control : A parallel incubation lacking NADPH must be run. If the parent compound depletes by >10%, it indicates chemical instability or non-CYP mediated degradation, invalidating the
calculation. -
Metabolic Competency Controls : Verapamil (rapid clearance) and Warfarin (low clearance) are run concurrently. If the Verapamil half-life (
) exceeds 15 minutes, the specific HLM batch is deemed metabolically incompetent, and the entire assay is voided. -
IS Tracking : The internal standard peak area must remain within ±15% across all samples to prove extraction efficiency and the absence of matrix effects.
Quantitative Structure-Metabolism Relationships (SMR)
The functionalization of the THP ring dramatically alters its pharmacokinetic profile. The table below synthesizes the typical improvements observed when transitioning from traditional carbocycles to the 4-amino-THP-3-ol scaffold.
| Scaffold Type | Representative Structure | LogD (pH 7.4) | HLM | Primary Metabolic Liability |
| Carbocycle | 2-aminocyclohexan-1-ol | ~ 1.2 | > 50 (High Clearance) | Extensive ring oxidation |
| Unsubstituted THP | 4-aminotetrahydropyran | ~ 0.4 | 15 - 30 (Moderate) | N-dealkylation |
| Functionalized THP | 4-amino-THP-3-ol | ~ -0.2 | < 10 (Low Clearance) | O-glucuronidation |
Note: Data represents generalized SMR trends derived from scaffold hopping campaigns targeting M1 PAMs and kinase inhibitors.
Biotransformation Pathways
When the 4-aminotetrahydro-2H-pyran-3-ol scaffold does undergo biotransformation, it typically avoids the catastrophic ring-opening seen in less stable heterocycles. Because the compound interacts with enzymes and receptors influencing specific biochemical processes 5[5], metabolism is heavily localized to the appended functional groups rather than the core ring itself.
Fig 2: Primary biotransformation pathways of the 4-aminotetrahydro-2H-pyran-3-ol scaffold.
References
-
Title : The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery | Source : Benchchem | URL : 1
-
Title : Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Source : Sygnature Discovery | URL :3
-
Title : Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping | Source : ACS Medicinal Chemistry Letters | URL : 2
-
Title : Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells | Source : PMC | URL : 4
-
Title : (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | Source : Benchchem | URL : 5
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- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
Solubility Profile & Solvent Selection Guide: 4-Aminotetrahydro-2H-pyran-3-ol
Executive Summary
4-Aminotetrahydro-2H-pyran-3-ol (CAS: 215940-92-4 for trans-isomer; various for cis) represents a critical chiral building block in the synthesis of neuroactive pharmaceutical ingredients and glycomimetics. Its structural duality—possessing both a basic primary amine and a polar hydroxyl group on a tetrahydropyran ring—creates a distinct solubility profile characterized by high hydrophilicity (LogP ≈ -1.3).
This guide provides a comprehensive analysis of the solubility behavior of 4-aminotetrahydro-2H-pyran-3-ol. By synthesizing data from isolation protocols, calculated physicochemical properties, and structure-property relationships (SPR), we establish a predictive solubility landscape to guide solvent selection for reaction optimization, crystallization, and extraction.
Physicochemical Basis of Solubility
To understand the solubility profile, one must first analyze the molecular interactions governing the solute-solvent thermodynamics.
Structural Analysis
-
Core Scaffold: Tetrahydropyran (cyclic ether) introduces moderate polarity and hydrogen bond acceptance.
-
Functional Groups:
-
C4-Amine (-NH₂): H-bond donor/acceptor; basic (pKa ≈ 9.0–9.5). Ionizable in acidic media.
-
C3-Hydroxyl (-OH): Strong H-bond donor/acceptor.
-
-
Stereochemistry: The relative configuration (cis vs. trans) affects crystal lattice energy. Trans-isomers typically exhibit higher lattice energies and slightly lower solubility in non-polar solvents compared to cis-isomers due to more efficient packing.
Key Physicochemical Descriptors
| Property | Value (Approx.) | Implication |
| LogP (Octanol/Water) | -1.3 | Highly hydrophilic; partitions preferentially into aqueous phases. |
| pKa (Conjugate Acid) | 9.0 – 9.5 | High solubility in aqueous acid (pH < 7) as the ammonium salt. |
| Melting Point | 175–180°C (Salt forms) | High lattice energy requires polar protic solvents or heat for dissolution. |
| H-Bond Donors/Acceptors | 2 / 3 | Requires solvents capable of disrupting strong intermolecular H-bonds. |
Solubility Profile: Empirical & Predicted Data[2]
The following data aggregates empirical observations from synthesis workups (e.g., recrystallization protocols) and predictive modeling based on Hansen Solubility Parameters (HSP).
Solubility Classification Table
Data represents the free base form at 25°C.
| Solvent Class | Representative Solvent | Solubility Rating | Solubility (Est. mg/mL) | Application Note |
| Polar Protic | Water | Very High | > 100 | Ideal for aqueous workups; difficult to extract from water. |
| Methanol | High | > 50 | Primary solvent for synthesis and salt formation. | |
| Ethanol | Moderate-High | 20 – 50 | Excellent for recrystallization (soluble hot, less soluble cold). | |
| Isopropanol (IPA) | Low-Moderate | 5 – 15 | Common antisolvent for crystallization. | |
| Polar Aprotic | DMSO / DMF | High | > 100 | Universal solvent for reactions; difficult to remove. |
| Acetonitrile | Moderate | 10 – 30 | Suitable for chromatography and polar reactions. | |
| Acetone | Low | < 10 | Antisolvent; used to crash out salts. | |
| THF | Low-Moderate | 5 – 20 | Reaction medium; solubility improves with heat. | |
| Non-Polar | Dichloromethane (DCM) | Very Low | < 1 | Poor solvent; ineffective for extraction without derivatization. |
| Toluene | Insoluble | < 0.1 | Ideal antisolvent to drive precipitation. | |
| Diethyl Ether / Hexanes | Insoluble | < 0.01 | Used to wash away non-polar impurities. |
Critical Insight: The compound's high water solubility and low DCM solubility make standard aqueous extraction (partitioning into organic layer) challenging. Continuous extraction (e.g., with chloroform/isopropanol mixtures) or evaporation-and-trituration protocols are recommended.
Experimental Protocol: Determination of Equilibrium Solubility
Since batch-to-batch variations (polymorphs, purity) affect exact values, we provide a validated protocol for determining the precise solubility curve for your specific lot.
Workflow Visualization
Figure 1: Standard workflow for equilibrium solubility determination.[1]
Detailed Methodology
1. Preparation of Saturated Solutions:
-
Add excess 4-aminotetrahydro-2H-pyran-3-ol (approx. 50 mg) to 1 mL of the target solvent in a borosilicate glass vial.
-
Self-Validation: Ensure solid persists at the bottom. If all solid dissolves, add more until a suspension is maintained.
2. Equilibration:
-
Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).
-
Note: For viscous solvents (DMSO), extend time to 48 hours.
3. Sampling & Filtration:
-
Centrifuge the suspension at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE or Nylon syringe filter . (Avoid cellulose acetate filters due to potential adsorption of amines).
4. Quantification (HPLC Method):
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3) to retain the polar amine.
-
Mobile Phase: 95:5 Buffer:Acetonitrile. (Buffer: 10mM Ammonium Bicarbonate, pH 10 to ensure free base form, or 0.1% TFA for ion pairing).
-
Detection: CAD (Charged Aerosol Detector) is preferred as the molecule lacks a strong chromophore. If using UV, monitor at 205-210 nm (low sensitivity).
Solvent Selection Guide for Process Development
Selecting the right solvent depends on the process stage.[2] The following decision logic optimizes yield and purity.
Reaction vs. Purification Strategy
-
For Synthesis (Nucleophilic Substitution/Reduction):
-
For Purification (Crystallization):
-
Recommended System:Ethanol (Solvent) + Toluene (Antisolvent) .
-
Protocol: Dissolve crude in minimum hot ethanol (reflux). Slowly add toluene until turbidity persists. Cool to 4°C.
-
-
For Extraction (Workup):
-
Challenge: Product remains in water.
-
Solution: Do not extract out of water. Instead, evaporate water to dryness (azeotrope with ethanol) and triturate the residue with warm THF or DCM/MeOH (9:1) to extract the product from inorganic salts.
-
Solvent Decision Tree
Figure 2: Strategic solvent selection based on process requirements.
References
-
PubChem. (2025).[5] Compound Summary: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.[5] National Library of Medicine.[5] [Link][5]
- Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound. US7365215B2.
-
Nortcliffe, A., et al. (2017).[6] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. (Describes workup procedures involving evaporation and filtration). [Link]
Sources
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- 2. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective Synthesis of 4-Aminotetrahydro-2H-pyran-3-ol
Application Note & Experimental Protocol
Abstract
The 4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antibacterial agents. Its defined stereochemistry—specifically the relationship between the C3-hydroxyl and C4-amino groups—dictates its binding affinity and biological activity. This Application Note provides a comprehensive guide to the stereoselective synthesis of both trans- and cis-isomers. We detail a robust, scalable route starting from commercially available 3,6-dihydro-2H-pyran, utilizing epoxide ring-opening mechanics to access the trans-isomer, and a subsequent oxidation-reduction inversion strategy to access the cis-isomer.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the stereoelectronic properties of the tetrahydropyran ring. The most direct approach to 1,2-amino alcohols is the nucleophilic opening of epoxides.
Mechanistic Logic
-
Epoxide Formation: 3,6-dihydro-2H-pyran is epoxidized to yield 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).
-
Regio- and Stereocontrol: Ring opening with a nitrogen nucleophile (azide) follows the Fürst-Plattner rule , favoring trans-diaxial opening. Due to the inductive effect of the ring oxygen (O1), nucleophilic attack is electronically favored at C4 over C3, leading to the desired 4-amino-3-hydroxy regioisomer.
-
Stereochemical Divergence:
-
Route A (Trans): Direct reduction of the trans-azido alcohol.
-
Route B (Cis): Oxidation of the trans-azido alcohol to the ketone, followed by stereoselective reduction (e.g., L-Selectride) to invert the C3 stereocenter.
-
Figure 1: Retrosynthetic disconnection showing the divergence from the common epoxide intermediate.
Experimental Protocols
Part 1: Synthesis of the Epoxide Intermediate
Target: 3,7-Dioxabicyclo[4.1.0]heptane (3,4-Epoxytetrahydropyran)
Safety Note: Peroxides are potentially explosive. Perform reactions behind a blast shield.
-
Reagents:
-
Procedure:
-
Dissolve 3,6-dihydro-2H-pyran in DCM (200 mL) and cool to 0 °C in an ice bath.
-
Add mCPBA portion-wise over 30 minutes to maintain temperature < 5 °C.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; epoxide is less polar than alkene).
-
Quench: Cool to 0 °C. Slowly add sat. aq. Na2SO3 to destroy excess peroxide (starch-iodide paper test should be negative).
-
Workup: Wash organic layer with sat. aq. NaHCO3 (3 x 100 mL) to remove m-chlorobenzoic acid. Dry over Na2SO4, filter, and concentrate carefully (product is volatile).
-
Purification: Distillation or use crude if purity >95% (NMR check).
-
Key Insight: The epoxide is acid-sensitive. Ensure the workup is sufficiently basic to remove all acidic byproducts before concentration.
Part 2: Trans-Selective Synthesis (Route A)
Target: trans-4-Aminotetrahydro-2H-pyran-3-ol
This step relies on the regioselective attack of azide at C4. While C3 and C4 are both secondary, the electron-withdrawing effect of the ring oxygen (O1) deactivates C2 and C3, often making C4 the preferred site for nucleophilic attack in protic solvents.
Step 2A: Epoxide Opening (Azidolysis)
-
Reagents:
-
3,4-Epoxytetrahydropyran (from Part 1)
-
Sodium Azide (NaN3) (1.5 equiv)
-
Ammonium Chloride (NH4Cl) (1.5 equiv)
-
Solvent: Methanol/Water (8:1)
-
-
Procedure:
-
Dissolve the epoxide in MeOH/Water. Add NH4Cl and NaN3.[2]
-
Heat to reflux (65-70 °C) for 12-16 hours.
-
Regioselectivity Check: The major product is trans-4-azidotetrahydro-2H-pyran-3-ol. The minor regioisomer (3-azido-4-ol) may form (<10-15%).
-
Workup: Concentrate MeOH. Extract aqueous residue with EtOAc.[1] Wash with brine, dry (MgSO4), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The desired 4-azido isomer is typically more polar than the epoxide but less polar than the diol byproduct.
-
Step 2B: Reduction to Amine
-
Reagents:
-
trans-4-Azidotetrahydro-2H-pyran-3-ol
-
Pd/C (10% wt) or PPh3 (Staudinger conditions)
-
Ethanol (EtOH)
-
-
Procedure (Hydrogenation):
-
Dissolve azide in EtOH. Add 10% Pd/C (10 wt% of substrate).
-
Stir under H2 atmosphere (balloon pressure) for 4-6 hours at RT.
-
Filter through Celite to remove catalyst. Concentrate to yield trans-4-aminotetrahydro-2H-pyran-3-ol.
-
Salt Formation: Treat with HCl/Dioxane to isolate as the stable hydrochloride salt.
-
Part 3: Cis-Selective Synthesis (Route B)
Target: cis-4-Aminotetrahydro-2H-pyran-3-ol
To access the cis-isomer, we must invert the stereochemistry at C3. The most reliable method is oxidation of the trans-azido alcohol to the ketone, followed by hydride reduction from the sterically less hindered face.
Step 3A: Oxidation
-
Reagents:
-
trans-4-Azidotetrahydro-2H-pyran-3-ol
-
Dess-Martin Periodinane (DMP) (1.2 equiv) or Swern conditions
-
DCM, 0 °C to RT.
-
-
Procedure:
-
Add DMP to a solution of the azido alcohol in DCM at 0 °C.
-
Stir at RT for 2 hours.
-
Quench with sat. Na2S2O3/NaHCO3 (1:1). Extract with DCM.[3]
-
Isolate 4-azidotetrahydro-2H-pyran-3-one . Note: Azido-ketones can be unstable; use immediately.
-
Step 3B: Stereoselective Reduction
-
Reagents:
-
4-Azidotetrahydro-2H-pyran-3-one
-
L-Selectride (Lithium tri-sec-butylborohydride) (1.2 equiv) - Favors equatorial attack / axial alcohol formation.
-
THF, -78 °C.
-
-
Procedure:
-
Cool ketone solution in THF to -78 °C.
-
Add L-Selectride dropwise. The bulky hydride attacks from the equatorial face, forcing the hydroxyl group into the axial position (relative to the ring), yielding the cis-relationship with the equatorial azide.
-
Quench with MeOH, then oxidative workup (NaOH/H2O2) to remove boron byproducts.
-
Reduction: Reduce the cis-azido alcohol to the amine using the hydrogenation protocol described in Step 2B.
-
Summary of Data & Optimization
| Parameter | Route A (Trans) | Route B (Cis) |
| Key Intermediate | 3,4-Epoxytetrahydropyran | 4-Azidotetrahydro-2H-pyran-3-one |
| Critical Reagent | Sodium Azide (Nucleophile) | L-Selectride (Bulky Reductant) |
| Selectivity Source | Fürst-Plattner (Trans-diaxial) | Steric Control (Equatorial Attack) |
| Typical Yield | 65-75% (over 2 steps) | 40-50% (over 4 steps) |
| Major Impurity | Regioisomer (3-azido-4-ol) | Diastereomer (trans-alcohol) |
Troubleshooting Guide
-
Poor Regioselectivity in Epoxide Opening: If the 3-azido regioisomer is abundant, switch solvent to pure water or use a Lewis Acid catalyst like LiClO4, which can alter the transition state tightness and regiochemical bias [1, 2].
-
Azide Safety: For scale-up >10g, avoid concentrating azide solutions to dryness. Use solution streams or switch to enzymatic kinetic resolution if applicable.
-
Amine Instability: The free base amino-alcohol is hydrophilic and can be difficult to extract. Isolate as the HCl or Boc-protected derivative for easier handling.
References
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[4] Ring Opening of Epoxides with Sodium Azide in Water.[2][4][5][6] A Regioselective pH-Controlled Reaction.[2] The Journal of Organic Chemistry, 64(16), 6094–6096.[2] Link
-
Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002).[5] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction.[5] Synthesis, 2002(15), 2254–2258. Link
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Link
-
BenchChem. (2025). (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Product Information. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 5. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
protocols for reductive amination to synthesize 4-aminotetrahydro-2H-pyran-3-ol
Application Note: Optimized Reductive Amination Protocols for the Synthesis of 4-Aminotetrahydro-2H-pyran-3-ol
Executive Summary
This application note provides comprehensive, self-validating protocols for the synthesis of 4-aminotetrahydro-2H-pyran-3-ol via the reductive amination of 3-hydroxytetrahydro-4H-pyran-4-one. Designed for drug development professionals, this guide details two distinct synthetic routes—direct amination and indirect benzyl-protected amination—highlighting the mechanistic causality behind reagent selection, stereochemical control, and in-process validation.
Scientific Rationale & Mechanistic Insights
The target molecule, 4-aminotetrahydro-2H-pyran-3-ol, is a highly valued chiral amino alcohol building block used extensively in medicinal chemistry[1]. Its unique stereochemistry makes it a versatile synthon for constructing active pharmaceutical ingredients (APIs), including modulators for neurological disorders[2] and anti-proliferative agents for pulmonary arterial hypertension (PAH)[3].
Reductive amination is the premier method for C-N bond construction in pharmaceutical synthesis, accounting for over 25% of all such reactions in the industry[4]. The reaction proceeds by converting a carbonyl group (the ketone at C4 of the pyran ring) to an amine via an intermediate hemiaminal, which dehydrates to form an imine or iminium ion before being reduced[5].
Experimental Design: Causality & Reagent Selection
Successful reductive amination requires a delicate kinetic balance between imine formation and reduction. If the reducing agent is too strong, it will prematurely reduce the starting ketone to a diol byproduct.
-
The "Why" Behind the Amine Source:
-
Direct Route: Using ammonium acetate (NH₄OAc) offers a highly atom-economical, one-pot route. However, the primary amine product is more nucleophilic than ammonia, creating a risk of over-alkylation (forming secondary/tertiary amines)[5]. To mitigate this, a massive excess of NH₄OAc (10 eq) is required to drive the equilibrium.
-
Indirect Route: Utilizing benzylamine is often preferred for API synthesis. The steric bulk of the benzyl group completely suppresses over-alkylation. The benzyl group is subsequently removed via palladium-catalyzed hydrogenolysis[5].
-
-
The "Why" Behind the Reductant:
-
Sodium cyanoborohydride (NaBH₃CN) is stable in weakly acidic conditions (pH 4-6) and selectively reduces the highly electrophilic protonated iminium ion without reducing the unprotonated ketone[5].
-
For the benzylamine route, sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard due to its mild nature, low toxicity, and exceptional selectivity for imines[5].
-
Workflow Visualization
Figure 1: Direct vs. indirect reductive amination workflows for 4-aminotetrahydro-2H-pyran-3-ol.
Step-by-Step Methodologies
Protocol A: Direct Reductive Amination (One-Pot)
Best for rapid synthesis of building blocks where atom economy is prioritized.
-
Imine Equilibration: Dissolve 3-hydroxytetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (10.0 eq, 100 mmol). Stir at 25 °C for 2 hours under an inert atmosphere (N₂).
-
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Confirm the presence of the imine intermediate ([M+H]⁺ = 116.1). Do not proceed until ketone conversion is >85%.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq, 15 mmol) portionwise over 15 minutes to control the exothermic release of hydrogen gas.
-
Propagation: Allow the reaction to warm to 25 °C and stir for 16 hours.
-
Self-Validation Checkpoint 2: Perform TLC (DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin and heat. The primary amine product will appear as a distinct purple/pink spot.
-
-
Workup: Quench the reaction carefully with 1M NaOH (15 mL) to neutralize residual cyanoborohydride and free the amine from its salt form. Extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography to separate the cis and trans diastereomers.
Protocol B: Indirect Reductive Amination (Two-Step)
Best for scale-up and API manufacturing due to high stereocontrol and elimination of over-alkylation.
-
N-Benzyl Imine Formation: Dissolve 3-hydroxytetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL). Add benzylamine (1.05 eq, 10.5 mmol) and glacial acetic acid (0.1 eq, 1 mmol). Stir at 25 °C for 3 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15 mmol) portionwise. Stir at 25 °C for 12 hours.
-
Self-Validation Checkpoint 1: Analyze via LC-MS to confirm the complete disappearance of the ketone and the presence of the N-benzylamino alcohol ([M+H]⁺ = 208.1).
-
-
Intermediate Isolation: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the crude N-benzyl intermediate.
-
Debenzylation (Hydrogenolysis): Dissolve the intermediate in methanol (30 mL). Purge the flask with N₂, then add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C for 8 hours.
-
Self-Validation Checkpoint 2: LC-MS must show a complete mass shift from 208.1 to 118.1 ([M+H]⁺ of the deprotected product).
-
-
Final Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hot methanol. Concentrate the filtrate to yield pure 4-aminotetrahydro-2H-pyran-3-ol.
Quantitative Data & Process Optimization
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Optimal pH | Reactivity with Ketones | Toxicity Profile | Best Use Case |
| NaBH₄ | 8-10 | High (Directly reduces ketones) | Low | Not recommended for this workflow |
| NaBH₃CN | 4-6 | Low (Stable in weak acid) | High (Cyanide byproduct) | Protocol A (Direct amination) |
| NaBH(OAc)₃ | 5-7 | Very Low | Low | Protocol B (Indirect amination) |
| H₂ / Pd-C | Neutral | Low (Under mild conditions) | Low | Large-scale API manufacturing |
Table 2: Protocol Performance Metrics
| Metric | Protocol A (Direct) | Protocol B (Indirect) |
| Step Count | 1 (One-pot) | 2 (Isolable intermediate) |
| Over-alkylation Risk | Moderate to High | None (Sterically hindered) |
| Diastereoselectivity | Poor to Moderate | Moderate to Good |
| Atom Economy | High | Lower (Loss of benzyl group) |
| Scalability | Good (Lab scale) | Excellent (Pilot/API scale) |
References
-
Title: Reductive amination Source: Wikipedia URL:[Link]
-
Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: ResearchGate URL:[Link]
- Title: WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam Source: Google Patents URL
- Title: WO2020212865A1 - Anti-proliferative agents for treating pah Source: Google Patents URL
Sources
- 1. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 2. WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
- 3. WO2020212865A1 - Anti-proliferative agents for treating pah - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: 4-Aminotetrahydro-2H-pyran-3-ol as a Privileged sp³-Rich Scaffold in Medicinal Chemistry
Executive Summary: Escaping Flatland
The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "escaping from flatland"—is a cornerstone of modern drug discovery. Among the most privileged of these sp³-rich motifs is 4-aminotetrahydro-2H-pyran-3-ol (and its specific stereoisomers, such as the (3R,4S) enantiomer)[1]. This chiral amino alcohol serves as a highly versatile building block, offering a unique combination of a rigid tetrahydropyran (THP) ring, a basic amine for coupling, and a hydroxyl group that acts as a precise hydrogen-bond donor/acceptor vector.
As a Senior Application Scientist, I have observed that incorporating this scaffold consistently resolves liabilities associated with planar anilines and phenyl rings, specifically by improving aqueous solubility, reducing off-target toxicity, and enhancing metabolic stability.
Mechanistic Rationale & Design Philosophy
The selection of 4-aminotetrahydro-2H-pyran-3-ol over traditional carbocyclic or aromatic rings is driven by three causal factors:
-
Fraction sp³ (Fsp³) Enhancement: Increasing the Fsp³ of a drug candidate correlates strongly with improved clinical success rates. The THP ring introduces significant three-dimensionality, disrupting the flat pi-stacking that often leads to poor solubility and aggregation[2].
-
Metabolic Stability & Clearance: Replacing anilines with the THP scaffold often reduces vulnerability to oxidative metabolism by cytochrome P450 enzymes. The electron-withdrawing nature of the ring oxygen lowers the basicity of the adjacent amine slightly, which can favorably modulate pharmacokinetics (PK) and lower hepatic clearance[2].
-
Stereochemical Precision: The relative and absolute stereochemistry (e.g., the cis relationship between the 3-OH and 4-NH₂ groups in the (3R,4S) isomer) allows medicinal chemists to precisely orient the molecule within a target binding pocket[1]. The hydroxyl group does not merely act as a solubilizing moiety; it actively engages in hydrogen bonding with solvent channels or hinge-region residues in kinases[3].
Logical progression of scaffold hopping from planar aromatics to sp³-rich THP derivatives.
Application Case Studies
Case Study 1: Scaffold Hopping in GPCR Allosteric Modulators (M1 PAMs)
The muscarinic M1 receptor is a major target for cognitive disorders like Alzheimer's disease. Historically, M1 Positive Allosteric Modulators (PAMs) relied heavily on flat, sp²-rich chemotypes. In a recent optimization campaign, researchers utilized a scaffold-hopping approach to replace a phenyl ring with (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, coupling it to an N-cyclopentyl pyrazole core[2]. This substitution dramatically improved the physicochemical profile of the series without sacrificing potency. Similar strategies have been employed in the discovery of clinical candidates like PF-06767832[4].
Table 1: Impact of Scaffold Hopping on M1 PAM Properties
| Scaffold Type | Core Substitution | pEC50 (hM1) | Fsp³ | Plasma Clearance (mL/min/kg) |
| Planar Aromatic | N-phenyl pyrazole | ~5.34 | < 0.30 | High |
| Cycloalkane | 2-aminocyclohexan-1-ol | 6.23 ± 0.01 | 0.50 | > 25.0 |
| THP Scaffold | (3R,4S)-4-amino-THP-3-ol | 6.37 ± 0.08 | 0.48 | 20.8 |
Data summarized from the discovery of novel sp³-rich M1 PAMs[2]. The THP scaffold maintained high potency while offering a superior clearance profile compared to the carbocyclic analog.
Case Study 2: Kinase Inhibitor Optimization (GAK Inhibitors)
Cyclin G-associated kinase (GAK) regulates the intracellular trafficking of multiple RNA viruses. Early inhibitors based on an isothiazolo[4,3-b]pyridine scaffold utilized planar anilines, which suffered from moderate antiviral activity and poor solubility[3]. By substituting the aniline with 4-aminotetrahydro-2H-pyran via nucleophilic aromatic substitution (SNAr), researchers maintained high GAK affinity (Kd = 8 nM) while significantly improving broad-spectrum antiviral efficacy and reducing cellular cytotoxicity[3].
Experimental Methodologies & Workflows
To successfully integrate 4-aminotetrahydro-2H-pyran-3-ol into your drug discovery pipeline, the following self-validating protocols are recommended.
Expert Insight: The secondary hydroxyl group on the THP ring is significantly less nucleophilic than the primary/secondary amine. Therefore, protection of the hydroxyl group is rarely required during standard amide couplings or SNAr reactions, saving two synthetic steps (protection/deprotection) and improving overall yields.
Standard synthetic workflow for integrating the 4-amino-THP-3-ol scaffold via amide coupling.
Protocol A: HATU-Mediated Amide Coupling (e.g., for GPCR Ligands)
Objective: Couple a heteroaromatic carboxylic acid core to (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride. Causality: The hydrochloride salt of the amine is used because the free base is prone to degradation and is difficult to store. Consequently, excess N,N-Diisopropylethylamine (DIPEA) is required to liberate the free amine in situ. HATU is selected over EDC/HOBt due to its superior efficiency in driving the coupling of sterically hindered or cyclic aliphatic amines.
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 15 minutes to form the active ester.
-
Free-Basing: In a separate vial, suspend (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride (1.2 eq) in DMF and add DIPEA (3.0–4.0 eq).
-
Coupling: Transfer the amine solution to the activated ester mixture. Stir at room temperature under a nitrogen atmosphere for 2–4 hours.
-
Validation Checkpoint: Take a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS (ESI+). The system is validated when the UV trace (254 nm) shows <5% remaining carboxylic acid and the MS spectra displays the [M+H]⁺ peak corresponding to the target THP-amide.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically eluting with a gradient of 0–10% Methanol in Dichloromethane).
Protocol B: Nucleophilic Aromatic Substitution (SNAr) (e.g., for Kinase Inhibitors)
Objective: Displace an aryl chloride/bromide on a kinase core scaffold using 4-aminotetrahydro-2H-pyran-3-ol. Causality: SNAr with aliphatic amines requires elevated temperatures to overcome the activation energy barrier, especially if the aryl halide is not highly electron-deficient. N-Methyl-2-pyrrolidone (NMP) or n-Butanol is chosen as the solvent due to their high boiling points and excellent ability to solvate polar intermediates[3].
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, combine the heteroaryl halide core (1.0 eq), 4-aminotetrahydro-2H-pyran-3-ol hydrochloride (1.5 eq), and DIPEA (4.0 eq) in NMP (0.5 M).
-
Reaction: Seal the vial and heat the mixture to 100–120 °C using microwave irradiation for 1 hour (or conventional heating for 12–16 hours).
-
Validation Checkpoint: Spot the reaction mixture alongside the starting material on a silica TLC plate. Elute with 5% MeOH in DCM. The system is validated when the starting material spot is completely consumed, and a new, more polar spot (ninhydrin positive due to the secondary alcohol) appears.
-
Isolation: Cool to room temperature, dilute with water, and extract with a polar organic solvent mixture (e.g., 4:1 DCM:Isopropanol) to ensure the highly polar product is fully partitioned into the organic phase.
-
Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure product.
References
-
Bungard, J. D., et al. "Discovery of a Novel sp³-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping". ACS Medicinal Chemistry Letters (2025). URL:[Link]
-
Pu, S.-Y., et al. "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity". Journal of Medicinal Chemistry (2018). URL:[Link]
-
"Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832)". Journal of Medicinal Chemistry (2016). URL:[Link]
Sources
Application Note: Chemoselective Amide Coupling Involving 4-Aminotetrahydro-2H-pyran-3-ol
Introduction and Strategic Rationale
The integration of sp³-rich motifs into drug candidates is a proven strategy to improve physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity (clogP). 4-Aminotetrahydro-2H-pyran-3-ol (including its specific stereoisomers like (3R,4S) and (3S,4R)) has emerged as a highly privileged building block in medicinal chemistry. It has been successfully deployed in the synthesis of 1[1] and2[2].
When incorporating this amino alcohol into a target molecule via amide bond formation, chemists face a classic chemoselectivity challenge: the substrate possesses both a primary amine (at C4) and a secondary alcohol (at C3). This guide details the mechanistic rationale, optimal reagent selection, and validated protocols to achieve high-yielding, chemoselective N-acylation without the need for transient hydroxyl protection.
Mechanistic Insights: Chemoselectivity and Reagent Selection
Amide bond formation is thermodynamically favorable but kinetically slow, requiring the 3[3]. The 1,2-aminoalcohol structure of 4-aminotetrahydro-2H-pyran-3-ol introduces the risk of4[4].
Why N-Acylation is Favored: The primary amine at the 4-position is significantly more nucleophilic than the secondary hydroxyl group at the 3-position. When the carboxylic acid is converted into an active ester (e.g., OAt or OOBt ester), the amine attacks the electrophilic carbonyl carbon much faster than the alcohol. By rigorously controlling the equivalents of the base and avoiding hyper-nucleophilic catalysts like DMAP (which can promote O-acylation), 5[5].
Reagent Profiling
-
HATU / DIPEA : HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides an anchimeric assistance effect,3[3]. This is the preferred system for sterically hindered carboxylic acids or when rapid coupling is required.
-
EDC / HOBt : EDC is a water-soluble carbodiimide that forms an unstable O-acylisourea intermediate, which is immediately intercepted by HOBt to form a stable active ester. This method is highly cost-effective and simplifies downstream purification, as the 4[4].
Mechanistic pathway of chemoselective N-acylation over O-acylation using activated esters.
Comparative Data for Amino Alcohol Coupling
The following table summarizes the expected performance of various coupling systems when reacting functionalized carboxylic acids with 4-aminotetrahydro-2H-pyran-3-ol.
| Coupling System | Base | Solvent | Typical Yield | Chemoselectivity (N vs O) | Best Use Case |
| HATU | DIPEA (3-5 eq) | DMF or DCM | 80 - 95% | > 95:5 | Sterically hindered acids, discovery chemistry. |
| EDC / HOBt | DIPEA (2-3 eq) | DCM or DMF | 75 - 90% | > 98:2 | Scale-up, cost-sensitive syntheses, easy workup. |
| BOPCl | Et₃N (3 eq) | DCM | 30 - 50% | Moderate | Not recommended; often sluggish with functionalized amines. |
| DCC / DMAP | None | DCM | Variable | Poor (< 70:30) | Avoid. DMAP strongly promotes competitive O-acylation. |
Experimental Protocols
Protocol A: HATU-Mediated Coupling (High-Efficiency Discovery Scale)
This protocol is optimized for milligram to gram-scale synthesis where maximum conversion is required.
Reagents & Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add DIPEA (3.0 eq) to the solution. Self-Validation Check: If the amino alcohol is supplied as a hydrochloride salt, use 4.0 - 5.0 eq of DIPEA to ensure complete neutralization of the salt.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir the mixture at 0 °C for 15–30 minutes to allow the formation of the active OAt ester.
-
Amine Addition: Add 4-aminotetrahydro-2H-pyran-3-ol hydrochloride (1.1 eq) to the activated mixture.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Monitor the reaction progress via LC-MS or TLC.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Dilute with Ethyl Acetate (EtOAc).
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, water (3x, to remove DMF), and brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a DCM/MeOH or Hexanes/EtOAc gradient).
Protocol B: EDC/HOBt-Mediated Coupling (Scale-Up Friendly)
This protocol is ideal for larger scale syntheses where the high cost of HATU and the difficult removal of its tetramethylurea byproduct are prohibitive.
Reagents & Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)
-
Anhydrous DCM
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Activation: Cool to 0 °C. Add EDC·HCl (1.2 eq) and stir for 30 minutes to form the HOBt active ester.
-
Amine Addition: In a separate vial, neutralize 4-aminotetrahydro-2H-pyran-3-ol hydrochloride (1.1 eq) with DIPEA (3.0 eq) in DCM. Add this solution dropwise to the activated acid mixture.
-
Propagation: Stir at room temperature for 4–18 hours.
-
Workup: Dilute with additional DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality Note: The water-soluble urea byproduct from EDC is efficiently removed in these aqueous washes, bypassing the need for complex chromatography.
-
Purification: Dry over MgSO₄, concentrate, and purify via crystallization or silica gel chromatography.
Step-by-step experimental workflow for amide coupling with 4-aminotetrahydro-2H-pyran-3-ol.
Troubleshooting and Optimization
-
O-Acylation (Esterification) Observed: If LC-MS indicates the formation of the O-acyl byproduct, ensure that no DMAP is present in the reaction mixture. DMAP is a potent acyl transfer catalyst that readily promotes the esterification of secondary alcohols. Additionally, ensure the reaction is not being heated unnecessarily; keep the initial activation at 0 °C.
-
Incomplete Conversion: If the reaction stalls, the carboxylic acid may be highly sterically hindered. Switch from EDC/HOBt to HATU. Alternatively, verify the pH of the reaction mixture by spotting it on wet pH paper; it should be basic (pH ~8-9). If it is acidic, the amine hydrochloride salt has not been fully neutralized; add more DIPEA.
-
Epimerization of Chiral Acids: If coupling a chiral amino acid to the tetrahydropyran amine, the use of HATU with excess base can lead to racemization at the acid's α-carbon. To mitigate this, use a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, and strictly maintain the temperature at 0 °C during activation.
References
- Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping | ACS Medicinal Chemistry Letters. acs.org.
- WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam | Google Patents. google.com.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. acs.org.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU | Benchchem. benchchem.com.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | NIH. nih.gov.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Protection Strategies for 4-Aminotetrahydro-2H-pyran-3-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
4-Aminotetrahydro-2H-pyran-3-ol is a highly valuable cyclic amino alcohol building block frequently utilized in the synthesis of complex pharmaceuticals, peptidomimetics, and chiral ligands. Because the scaffold possesses both a primary amine at C4 and a secondary hydroxyl group at C3, downstream synthetic workflows require highly chemoselective protection strategies[1].
As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating framework for the orthogonal N-protection of this molecule using tert-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups. This document moves beyond basic recipes, detailing the mechanistic causality behind reagent selection, pH control, and analytical validation to ensure absolute chemoselectivity.
Mechanistic Rationale: Mastering Chemoselectivity
The fundamental challenge in protecting 4-aminotetrahydro-2H-pyran-3-ol lies in differentiating its two nucleophilic centers.
-
Kinetic vs. Thermodynamic Control: Amines are inherently more nucleophilic than alcohols due to the lower electronegativity and higher polarizability of nitrogen compared to oxygen. Under mild basic conditions, N-acylation is kinetically favored, allowing for selective protection[2].
-
Base Selection (The Critical Variable): The choice of base dictates the reaction pathway. Mild bases like Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA), or Sodium Bicarbonate (NaHCO₃) neutralize the hydrochloride salt of the amine and act as acid scavengers without deprotonating the C3-hydroxyl group[3]. Conversely, utilizing hypernucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) or strong bases like Sodium Hydride (NaH) will activate the secondary alcohol, leading to unwanted O-acylation or di-protection[4].
-
Reagent Selection for Fmoc: When installing the Fmoc group on amino alcohols, Fmoc-OSu (N-hydroxysuccinimide ester) is strictly preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and prone to causing O-acylation side reactions. Fmoc-OSu provides superior chemocontrol and generates a highly water-soluble byproduct (N-hydroxysuccinimide) that is easily cleared during workup[].
Caption: Mechanistic pathway for chemoselective N-acylation over O-acylation.
Comparative Strategy Matrix
To facilitate experimental design, the following table summarizes the optimized parameters for each protecting group strategy applied to 4-aminotetrahydro-2H-pyran-3-ol[1],[2].
| Protecting Group | Optimal Reagent | Preferred Base | Solvent System | Temp | Deprotection Strategy |
| Boc | Boc₂O (1.05 eq) | TEA or DIEA (2.0 eq) | DCM or THF/H₂O | 0 °C to RT | Acidic (TFA in DCM or 4M HCl in Dioxane) |
| Fmoc | Fmoc-OSu (1.05 eq) | NaHCO₃ (2.5 eq) | Acetone/H₂O (1:1) | 0 °C to RT | Basic (20% Piperidine in DMF) |
| Cbz | Cbz-Cl (1.05 eq) | NaHCO₃ or TEA (2.0 eq) | THF/H₂O or DCM | 0 °C to RT | Hydrogenolysis (H₂, Pd/C) |
Experimental Protocols
The following protocols are engineered as self-validating systems. By strictly controlling stoichiometry and temperature, we suppress O-acylation.
Protocol A: N-Boc Protection
Boc protection is ideal for downstream workflows requiring orthogonal basic or reductive conditions.
-
Preparation: Suspend 4-aminotetrahydro-2H-pyran-3-ol hydrochloride (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert atmosphere.
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA, 20.0 mmol) dropwise. Causality: 0 °C suppresses the exothermic reaction heat, preventing thermodynamic O-acylation.
-
Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol) in DCM (10 mL) and add dropwise over 15 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor via TLC (Ninhydrin stain).
-
Workup: Wash the organic layer with 5% aqueous KHSO₄ (2 x 20 mL) to remove unreacted amine and TEA. Crucial Insight: Do not use 1M HCl for the wash, as strong aqueous acids can prematurely cleave the newly formed Boc group. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: N-Fmoc Protection
Fmoc is the gold standard for solid-phase peptide synthesis (SPPS) and is highly stable to acidic conditions[1].
-
Preparation: Dissolve the amino alcohol hydrochloride (10.0 mmol) in a 1:1 mixture of Acetone and Water (40 mL).
-
Neutralization: Add Sodium Bicarbonate (NaHCO₃, 25.0 mmol) and cool to 0 °C. Causality: A biphasic aqueous/organic system with a mild inorganic base prevents the degradation of the Fmoc reagent while keeping the highly polar amino alcohol in solution.
-
Protection: Add Fmoc-OSu (10.5 mmol) in one portion[].
-
Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Evaporate the acetone under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (20 mL) and brine. The N-hydroxysuccinimide byproduct remains in the aqueous phase.
Protocol C: N-Cbz Protection
Cbz provides excellent stability and is uniquely cleaved via mild catalytic hydrogenation, preserving acid/base-sensitive moieties[2].
-
Preparation: Dissolve the amino alcohol hydrochloride (10.0 mmol) in a 1:1 mixture of THF and Water (40 mL).
-
Neutralization: Add Sodium Bicarbonate (NaHCO₃, 25.0 mmol) and cool to 0 °C.
-
Protection: Add Benzyl chloroformate (Cbz-Cl, 10.5 mmol) dropwise via syringe. Causality: Strict stoichiometric control (1.05 eq) is required. Excess Cbz-Cl will hydrolyze into benzyl alcohol, which co-elutes with the product during chromatography.
-
Propagation: Stir at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Workup: Remove THF in vacuo. Extract with DCM (3 x 30 mL). Wash with saturated aqueous NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
Caption: Step-by-step workflow for the chemoselective N-protection of 4-aminotetrahydro-2H-pyran-3-ol.
Analytical Validation (Self-Validating System)
To guarantee the scientific integrity of your synthesis, you must analytically prove that N-protection occurred exclusively over O-protection.
-
Colorimetric TLC (Ninhydrin): The starting material (free primary amine) will stain a deep purple/blue. A successful N-protection yields a product that is Ninhydrin-negative (does not stain purple).
-
¹H NMR Diagnostic Shifts (The Ultimate Proof):
-
In the unprotected amino alcohol, the C3-H proton (the proton on the carbon bearing the hydroxyl group) typically appears as a multiplet around 3.2 - 3.5 ppm .
-
If successful N-protection occurred: The C3-H proton will remain in the 3.2 - 3.6 ppm range. A new, broad doublet corresponding to the N-H proton will appear downfield between 4.5 - 5.5 ppm .
-
If unwanted O-acylation occurred: The C3-H proton will experience a massive deshielding effect from the newly formed ester/carbonate, shifting drastically downfield to >4.5 ppm . If you observe this shift, your base was too strong or your reaction temperature was too high.
-
References
-
Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley-VCH URL:[Link]
-
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines Source: Taylor & Francis (Synthetic Communications) URL:[Link]
Sources
Application Note: Synthesis and Utility of Chiral 4-Aminotetrahydro-2H-pyran-3-ol Building Blocks
Executive Summary & Strategic Importance
The demand for sp³-rich, conformationally restricted scaffolds in drug discovery has elevated the importance of saturated oxygen heterocycles. Among these, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and its stereoisomers have emerged as highly valuable chiral building blocks[1]. By offering a unique vector for hydrogen bonding and superior metabolic stability compared to linear aliphatic amines, this tetrahydropyran (THP) synthon is actively utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably in Muscarinic M1 receptor positive allosteric modulators (PAMs) for Alzheimer's disease[2] and dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes[3].
This technical guide details the mechanistic rationale, stereochemical profiling, and self-validating experimental protocols required to synthesize these critical chiral amino alcohols with high enantiomeric excess (ee) and regiochemical purity.
Mechanistic Rationale: Stereocontrol and Causality
The core challenge in synthesizing 4-aminotetrahydro-2H-pyran-3-ol lies in establishing the correct relative (trans) and absolute (3R,4S or 3S,4R) stereochemistry. The most robust and scalable approach utilizes the regioselective ring-opening of a 3,4-epoxytetrahydropyran intermediate[4].
The Fürst-Plattner Rule & Regioselectivity: When 3,4-epoxytetrahydropyran is subjected to azidolysis (nucleophilic attack by NaN₃), the reaction is governed by stereoelectronic factors rather than pure steric hindrance. According to the Fürst-Plattner rule, the nucleophile attacks the epoxide in a manner that allows the developing transition state to adopt a stable chair conformation. In the THP system, attack at the C4 position leads to a trans-diaxial transition state, which is energetically favored over the twist-boat transition state required for C3 attack. Consequently, the reaction is highly regioselective, yielding exclusively the trans-4-azidotetrahydro-2H-pyran-3-ol.
Reduction Causality: The subsequent reduction of the azide to the primary amine must be performed under conditions that do not epimerize the chiral centers. Catalytic hydrogenation (Pd/C, H₂) or the Staudinger reaction (PPh₃, H₂O) are selected because they operate at ambient temperatures and neutral to mildly acidic pH, preserving the structural integrity of the newly formed amino alcohol[5].
Figure 1: Synthetic workflow for the preparation of trans-4-aminotetrahydro-2H-pyran-3-ol.
Biological Application: M1 Receptor Modulation
In the context of neurological disorders, the (3R,4S) enantiomer is uniquely suited for designing M1 receptor PAMs. The hydroxyl and amino groups act as a dual hydrogen-bond donor/acceptor system that anchors the molecule within the allosteric pocket of the M1 receptor. This binding induces a conformational shift that potentiates the receptor's affinity for endogenous acetylcholine, amplifying the Gq-protein coupled signaling cascade (leading to intracellular calcium release) without causing the receptor downregulation typically associated with orthosteric agonists[1][2].
Figure 2: Mechanism of action for M1 receptor PAMs utilizing the THP scaffold.
Quantitative Data & Isomeric Profiling
Selecting the correct stereoisomer is critical, as binding affinity drops precipitously with incorrect spatial geometry. The compounds are typically isolated and stored as hydrochloride salts to prevent oxidative degradation and improve handling[1].
| Property | (3R,4S)-Isomer | (3S,4R)-Isomer | (3R,4R)-Isomer |
| CAS Number (HCl Salt) | 1096594-11-4 | 1630815-44-9 | 1523530-38-2 |
| Relative Stereochemistry | Trans | Trans | Cis |
| Optical Rotation [α]D²⁰ | Negative (-) | Positive (+) | Dependent on resolution |
| Primary Biological Use | M1 PAMs, Antidepressants | Enzyme Probes | Comparative binding studies |
| Physical State | White to off-white solid | White to off-white solid | White solid |
| Storage Conditions | 2-8°C, desiccated | 2-8°C, desiccated | 2-8°C, desiccated |
Table 1: Physicochemical and biological profiling of 4-aminotetrahydro-2H-pyran-3-ol stereoisomers.
Self-Validating Experimental Protocols
The following protocols describe the synthesis of the racemic trans-amino alcohol, followed by classical chiral resolution. Every step includes in-process controls (IPCs) to ensure the system is self-validating.
Protocol A: Epoxidation of 3,6-Dihydro-2H-pyran
Causality: mCPBA is chosen for its predictable reaction kinetics and ease of byproduct (m-chlorobenzoic acid) removal via basic aqueous workup.
-
Initiation: Dissolve 3,6-dihydro-2H-pyran (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the reaction vessel to 0°C under an inert argon atmosphere.
-
Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 equiv) in small portions over 30 minutes to control the exothermic peroxy-transfer.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The disappearance of the alkene spot (high Rf) and the appearance of the epoxide spot (lower Rf) validates completion.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (100 mL) to destroy unreacted peroxides (starch-iodide paper must test negative). Wash the organic layer sequentially with saturated NaHCO₃ (3 × 100 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3,4-epoxytetrahydropyran as a pale yellow oil.
Protocol B: Regioselective Azidolysis
Causality: NH₄Cl acts as a mild proton source to activate the epoxide oxygen, facilitating nucleophilic attack by the azide ion without causing unwanted polymerization of the THP ring.
-
Initiation: Dissolve the crude 3,4-epoxytetrahydropyran (100 mmol) in a mixture of Methanol/Water (8:1, 180 mL).
-
Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).
-
Reaction: Heat the mixture to 65°C and reflux for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the rigid ring opening.
-
Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar azido alcohol will appear as a new, UV-inactive spot that stains strongly with phosphomolybdic acid (PMA).
-
Workup: Cool to room temperature, concentrate in vacuo to remove methanol. Extract the aqueous residue with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield trans-4-azidotetrahydro-2H-pyran-3-ol.
Protocol C: Reduction to trans-4-Aminotetrahydro-2H-pyran-3-ol
Causality: Palladium on Carbon (Pd/C) mediated hydrogenation is utilized for its clean conversion; the only byproduct is nitrogen gas, which drives the reaction forward entropically[5].
-
Initiation: Dissolve the azido alcohol (80 mmol) in anhydrous Methanol (150 mL). Carefully add 10% Pd/C (10% w/w) under a blanket of argon to prevent ignition.
-
Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (balloon pressure) at room temperature for 6 hours.
-
Validation (IPC): Observe the cessation of N₂ gas evolution. An aliquot analyzed by IR spectroscopy must show the complete disappearance of the strong azide stretch at ~2100 cm⁻¹.
-
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate to yield the racemic trans-4-aminotetrahydro-2H-pyran-3-ol.
Protocol D: Chiral Resolution & Salt Formation
Causality: Diastereomeric salt formation using a chiral acid leverages differential solubility to isolate the desired enantiomer.
-
Salt Formation: Dissolve the racemic amino alcohol in hot Ethanol. Add a solution of Di-p-toluoyl-D-tartaric acid (D-DTTA, 0.5 equiv) in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The (3R,4S)-enantiomer selectively crystallizes as the D-DTTA salt.
-
Validation (IPC): Filter the crystals and measure the optical rotation. Recrystallize from ethanol until a constant specific rotation [α]D is achieved.
-
Free-basing and HCl Salt Formation: Suspend the pure salt in water, basify to pH 12 with 2M NaOH, and extract with DCM. Dry and concentrate the organic layer. Redissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate the highly stable (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride[1].
References
- Benchchem. (3R,4S)
- Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. Bioorganic & Medicinal Chemistry.
- Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt.
- Google Patents. CN107614496B - Method for preparing aminotetrahydropyran compound.
- European Patent Office.
Sources
- 1. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
ring-opening of epoxides to generate 4-aminotetrahydro-2H-pyran-3-ol
Application Note: Regioselective Synthesis and Isolation of 4-Aminotetrahydro-2H-pyran-3-ol via Epoxide Ring-Opening
Introduction & Chemical Context
The trans-4-aminotetrahydro-2H-pyran-3-ol motif is a highly valued chiral building block in modern medicinal chemistry. It is frequently incorporated into active pharmaceutical ingredients (APIs), notably in muscarinic M1 receptor positive allosteric modulators (PAMs) for the treatment of Alzheimer's disease[1], cyclin-dependent kinase (CDK) inhibitors[2], and Syk kinase inhibitors. The rigid tetrahydropyran ring combined with the trans-1,2-amino alcohol functionality provides a predictable stereochemical vector for drug-target interactions. This application note details the synthesis of this building block via the nucleophilic ring-opening of 3,4-epoxytetrahydropyran (4,7-dioxabicyclo[4.1.0]heptane).
Mechanistic Insights & Causality
The synthesis relies on the S_N2 ring-opening of 3,4-epoxytetrahydropyran. Because the epoxide is fused to a six-membered ring, the trajectory of the incoming nucleophile is governed by the Fürst-Plattner rule , which dictates that the nucleophile and the departing epoxide oxygen must adopt a trans-diaxial arrangement in the transition state[3].
However, 3,4-epoxytetrahydropyran is unsymmetrical due to the presence of the pyran oxygen. Nucleophilic attack can occur at either:
-
C4 Position: Yielding the target 4-substituted-tetrahydro-2H-pyran-3-ol.
-
C3 Position: Yielding the 3-substituted-tetrahydro-2H-pyran-4-ol byproduct.
Under standard basic or neutral conditions (e.g., sodium azide in DMF/H2O), a mixture of C3 and C4 regioisomers is typically obtained because the energy barriers for the two transition states are relatively close[4]. To drive the reaction toward the desired C4-attack, two strategies are employed:
-
Nucleophile Selection: Using the small, highly reactive azide anion (N₃⁻) minimizes steric clashes in the transition state compared to bulky primary amines (like benzylamine), while completely preventing over-alkylation.
-
Chelation Control: The addition of Lewis acids (e.g., LiClO₄) can coordinate both the pyran oxygen and the epoxide oxygen, rigidifying the conformation and electronically favoring attack at the C4 position[5].
Reaction Workflow & Visualization
Synthesis workflow of 4-aminotetrahydro-2H-pyran-3-ol via regioselective epoxide azidolysis.
Quantitative Data Summary
The table below summarizes the effect of varying reaction conditions on the regioselective opening of 3,4-epoxytetrahydropyran.
| Nucleophile | Catalyst / Additive | Solvent | Temp (°C) | Major Regioisomer | Total Yield (%) |
| NaN₃ | NH₄Cl (1.5 eq) | DMF / H₂O | 80 | Mixture (C4 & C3) | 85 - 90 |
| NaN₃ | LiClO₄ (1.0 eq) | CH₃CN | 60 | C4 (Favored) | >80 |
| Benzylamine | None | EtOH | Reflux | Mixture | 70 - 75 |
| NH₃ (aq) | None | MeOH | 100 (Bomb) | Mixture | 55 - 60 |
Experimental Protocols
Phase 1: Regioselective Azidolysis of 3,4-Epoxytetrahydropyran Causality Check: Direct amination often requires harsh conditions and yields complex mixtures. Azidolysis provides a clean, high-yielding alternative where the azide acts as a masked amine.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-epoxytetrahydropyran (10.0 g, 100 mmol) in a solvent mixture of DMF (80 mL) and deionized water (10 mL).
-
Reagent Addition: Add sodium azide (NaN₃, 9.75 g, 150 mmol) followed by ammonium chloride (NH₄Cl, 8.0 g, 150 mmol). Expert Insight: NH₄Cl serves as a mild proton source. It protonates the developing alkoxide in the transition state, significantly accelerating the reaction without the risk of acid-catalyzed epoxide polymerization.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 14 hours. Monitor the reaction via TLC (EtOAc/Hexanes 1:1, visualized with KMnO₄ stain) until the starting epoxide is fully consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer extensively with water (3 × 100 mL) to remove DMF and inorganic salts, followed by a brine wash (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude mixture of azido alcohols.
-
Chromatographic Separation: Purify the crude oil via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes). The target trans-4-azidotetrahydro-2H-pyran-3-ol elutes differently from the C3-azido byproduct.
-
Self-Validating System: Analyze the isolated fractions via ¹H NMR. The target C4-azide will show the C4 methine proton shifted downfield, exhibiting large coupling constants (J ≈ 9–11 Hz) characteristic of a trans-diaxial relationship that has relaxed into the more stable trans-diequatorial chair conformation.
-
Phase 2: Reduction to 4-Aminotetrahydro-2H-pyran-3-ol
-
Preparation: Dissolve the purified 4-azidotetrahydro-2H-pyran-3-ol (5.0 g, 35 mmol) in anhydrous methanol (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 10 wt%). Safety Protocol: Always purge the flask with inert nitrogen gas before adding Pd/C to methanol to prevent auto-ignition of the solvent vapors.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm) using a balloon. Stir vigorously at room temperature for 4–6 hours.
-
Filtration: Once TLC indicates complete consumption of the azide, filter the black suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (30 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. To stabilize the product and prevent oxidative degradation, dissolve the resulting oil in diethyl ether and precipitate the amine as a hydrochloride salt by adding a stoichiometric amount of 4M HCl in dioxane[6]. Filter and dry under vacuum to afford trans-4-aminotetrahydro-2H-pyran-3-ol hydrochloride as a white crystalline solid.
References
1.[1] AMINOBENZOQUINAZOLINONE M1 RECEPTOR POSITIVE ALLOSTERIC MODULATORS. European Patent Office - EP 2515656 B1. URL: 2.[2] WO2024119122A1 - Cdk inhibitors and methods and use thereof. Google Patents. URL: 3.[3] Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal. PMC - NIH. URL: 4. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. URL: 5.[5] Regiochemical control of the ring-opening of 1,2-epoxides by means of chelating processes. 2. Synthesis and reactions of the cis- and trans-oxides of 4-[(benzyloxy)methyl]cyclohexene, 3-cyclohexenemethanol, and methyl 3-cyclohexenecarboxylate. The Journal of Organic Chemistry - ACS Publications. URL: 6. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol. Benchchem. URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2024119122A1 - Cdk inhibitors and methods and use thereof - Google Patents [patents.google.com]
- 3. Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
application of 4-aminotetrahydro-2H-pyran-3-ol in fragment-based drug design
This guide details the application of 4-aminotetrahydro-2H-pyran-3-ol (and its stereoisomers) in Fragment-Based Drug Design (FBDD). It is structured to provide actionable protocols for synthesis, screening, and hit-to-lead optimization, emphasizing the shift from "flat" aromatic fragments to sp³-rich 3D scaffolds.
Executive Summary
The fragment 4-aminotetrahydro-2H-pyran-3-ol represents a high-value "3D fragment" scaffold. Unlike traditional planar aromatic fragments, this molecule offers defined stereochemistry (chirality at C3 and C4), high aqueous solubility, and distinct exit vectors for fragment growing. It is particularly effective in targeting solvent-exposed pockets where solubilizing groups are required, or for inducing novel hydrogen-bonding networks in cryptic pockets.
Core Advantages
-
Escape from Flatland: High Fraction of sp³ carbons (
) improves physicochemical properties (logP, solubility) and selectivity. -
Vector Orthogonality: The amine and hydroxyl groups provide vectors separated by ~60° (gauche/cis) or ~180° (anti/trans), allowing precise probing of the binding site.
-
Solubility Handle: The ether oxygen and hydroxyl group maintain high solubility (>100 mM) required for crystal soaking experiments.
Chemical Profile & Stereochemistry
The utility of this fragment relies heavily on its stereochemical configuration.[1] The trans-isomer is most commonly accessed via epoxide ring-opening, while the cis-isomer requires specific synthetic maneuvering.
| Property | Value / Description | Significance in FBDD |
| Formula | C₅H₁₁NO₂ | Low MW (117.15 Da) allows significant "growing" room. |
| LogP | -1.2 to -0.8 | Highly hydrophilic; ideal for lowering logP of lipophilic leads. |
| H-Bond Donors | 2 (NH₂, OH) | Critical for anchoring the fragment in the active site. |
| H-Bond Acceptors | 3 (N, O-H, O-ether) | The ether oxygen often acts as a cryptic acceptor. |
| Stereoisomers | (3R,4R), (3S,4S) [Trans] (3R,4S), (3S,4R) [Cis] | Different isomers probe different 3D space vectors. |
Application Note: Library Design & Screening Strategies
Library Integration
Incorporating 4-aminotetrahydro-2H-pyran-3-ol into a fragment library addresses the "low complexity" issue of historical libraries.
-
Design Rule: Include both trans enantiomers if possible, or the racemate, to maximize vector sampling.
-
Detection Warning: This molecule lacks a UV chromophore. Do not rely on standard UV-based HPLC screening.
Screening Protocols (Biophysics)
Due to low molecular weight and lack of chromophore, the following screening methods are validated:
-
Ligand-Observed NMR (STD / WaterLOGSY):
-
Why: Unaffected by lack of UV absorbance; highly sensitive to weak binders (
> 1 mM). -
Setup: Mix fragment (500 µM) with protein (10-20 µM). Look for saturation transfer signals.
-
-
SPR (Surface Plasmon Resonance):
-
Why: Measures mass change directly.
-
Requirement: High-density protein immobilization is needed due to the low mass response of a 117 Da fragment.
-
-
X-ray Crystallography (Soaking):
-
Why: The gold standard. The high solubility of this fragment allows soaking concentrations up to 100 mM without precipitating the protein.
-
Protocol 1: Stereoselective Synthesis (Trans-Isomer)
Objective: Synthesize trans-4-aminotetrahydro-2H-pyran-3-ol from commercially available 3,6-dihydro-2H-pyran. Mechanism: Epoxidation followed by nucleophilic ring opening (anti-addition).
Reagents
-
3,6-Dihydro-2H-pyran
-
m-CPBA (meta-Chloroperoxybenzoic acid)
-
Ammonium hydroxide (NH₄OH) or Benzylamine (if protection is desired)
-
Dichloromethane (DCM), Ethanol
Step-by-Step Methodology
-
Epoxidation:
-
Dissolve 3,6-dihydro-2H-pyran (1.0 eq) in DCM (0.5 M).
-
Cool to 0°C. Slowly add m-CPBA (1.2 eq) portion-wise.
-
Stir at RT for 12 hours.
-
Workup: Quench with sat. Na₂SO₃, wash with NaHCO₃. Dry organic layer and concentrate to yield 3,7-dioxabicyclo[4.1.0]heptane (The Epoxide).
-
Checkpoint: Verify disappearance of alkene protons by ¹H NMR.
-
-
Ring Opening (Aminolysis):
-
Dissolve the Epoxide (1.0 eq) in concentrated aqueous NH₄OH (excess, 10 eq) and Ethanol (1:1 ratio).
-
Safety: Seal in a pressure tube. Heat to 60°C for 4-6 hours.
-
Mechanism:[1] Ammonia attacks the epoxide. Due to steric strain, attack occurs anti to the oxygen bridge, yielding the trans -amino alcohol exclusively.
-
Workup: Concentrate under reduced pressure to remove ethanol/ammonia. The product is water-soluble; use ion-exchange chromatography (SCX column) or crystallization as HCl salt.
-
-
Validation:
-
NMR: Coupling constant
for trans-diequatorial protons is typically large (8-10 Hz) in a chair conformation.
-
Application Note: Fragment Growing (Hit-to-Lead)
Once a hit is confirmed (e.g., by X-ray), the 4-aminotetrahydro-2H-pyran-3-ol scaffold serves as a robust starting point.
Growth Vectors
-
Primary Vector (Amine):
-
Reaction: Amide coupling, Sulfonylation, Reductive Amination.
-
Strategy: "Grow" into an adjacent hydrophobic pocket. The amide bond creates a rigid vector.
-
-
Secondary Vector (Hydroxyl):
-
Reaction: Etherification (NaH/Alkyl halide) or keep free for H-bonding.
-
Strategy: Often kept unsubstituted to satisfy a solvent-exposed H-bond or an interaction with a backbone carbonyl.
-
Case Study Logic (Hypothetical)
-
Observation: Crystal structure shows the pyran oxygen accepting an H-bond from a lysine side chain, and the amine pointing toward a lipophilic cleft.
-
Action: Perform amide coupling on the amine with a library of aromatic acids.
-
Result: The pyran ring acts as a soluble linker, positioning the new aromatic group perfectly into the cleft while maintaining water solubility of the whole molecule.
Visualization: FBDD Workflow & Chemical Space
Figure 1: Workflow integrating 4-aminotetrahydro-2H-pyran-3-ol into FBDD, highlighting the transition from screening to vector-based growing.
Protocol 2: Crystal Soaking for Hydrophilic Fragments
Challenge: High concentrations of hydrophilic fragments can alter the pH or ionic strength of the crystallization drop, cracking crystals.
-
Preparation of Stock:
-
Dissolve fragment to 1 M in the exact buffer used for crystallization (minus the precipitant if possible) or in 100% DMSO if water solubility is limited (though this fragment is water soluble).
-
Recommendation: Since this fragment is highly soluble, prepare a 500 mM stock in the mother liquor buffer directly. Adjust pH to match the crystal drop.
-
-
Soaking:
-
Add fragment stock to the crystallization drop to reach a final concentration of 20–50 mM .
-
Tip: Add in small increments (e.g., 10 mM steps) over 1 hour to prevent osmotic shock.
-
-
Incubation:
-
Soak for 1 hour to 24 hours.
-
Note: Short soaks (1-2 hrs) are preferred for high concentrations to minimize crystal degradation.
-
-
Cryo-protection:
-
Transfer crystal to a cryo-solution containing the fragment (at soaking concentration) + cryo-protectant (Glycerol/PEG) before flash cooling.
-
References
-
Hung, A. W., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. [Link]
-
Nortcliffe, A., et al. (2017).[2] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]
Sources
Application Note: Derivatization of 4-Aminotetrahydro-2H-pyran-3-ol for High-Throughput Library Synthesis
Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the clinical success rate of drug candidates by enhancing solubility, reducing off-target toxicity, and improving metabolic stability. The 4-aminotetrahydro-2H-pyran-3-ol scaffold (and its stereoisomers, notably the (3R,4S) enantiomer) has emerged as a privileged, sp3-rich chiral synthon[1].
This 1,2-amino alcohol motif provides a rigid, stereochemically defined vector for projecting pharmacophores. The tetrahydropyran (THP) ring naturally adopts a chair conformation; in the (3R,4S) configuration, the amino and hydroxyl substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions and providing a predictable 3D geometry. This exact scaffold has been successfully deployed in the discovery of M1 muscarinic receptor positive allosteric modulators (PAMs) for Alzheimer's disease[2][3], highly selective UBA5 inhibitors targeting the UFMylation pathway[4], and potent DPP-4 inhibitors for Type 2 Diabetes management[5].
Causality in Experimental Design: To Protect or Not to Protect?
A critical decision in library synthesis involving 1,2-amino alcohols is whether to employ orthogonal protecting groups. As a Senior Application Scientist, my recommendation for high-throughput library generation is to bypass hydroxyl protection .
The Mechanistic Causality: The primary amine at C4 is significantly more nucleophilic than the secondary hydroxyl group at C3. By strictly controlling the stoichiometry of the electrophile (1.0 to 1.05 equivalents) and maintaining reaction temperatures at or below room temperature, N-derivatization (amidation, reductive amination, sulfonylation) proceeds with >95% chemoselectivity. Furthermore, in many biological targets, the free 3-hydroxyl group acts as a crucial hydrogen bond donor/acceptor within the binding pocket[2][4]. Leaving it unprotected not only saves two synthetic steps (protection/deprotection) per library member but also directly yields the bioactive pharmacophore.
High-Throughput Derivatization Workflows
The following workflow outlines the parallel synthesis strategies utilized to generate diverse libraries from the 4-aminotetrahydro-2H-pyran-3-ol core.
High-throughput derivatization workflow for 4-aminotetrahydro-2H-pyran-3-ol library synthesis.
Self-Validating Experimental Protocols
To ensure scalability and high purity without bottlenecking at the HPLC purification stage, these protocols utilize polymer-supported (PS) scavenging resins. This creates a self-validating system: if the reaction does not reach 100% completion, the unreacted starting materials are physically removed from the liquid phase.
Protocol A: Chemoselective Parallel Amidation
Rationale: HATU is selected over EDC/HOBt because the THP amine can be sterically hindered by the adjacent hydroxyl group. HATU forms a highly reactive 7-azabenzotriazole active ester, accelerating the coupling while suppressing epimerization of the carboxylic acid partner.
-
Preparation: In a 96-well deep-well plate, dispense the diverse carboxylic acid library (0.12 mmol, 1.2 eq) into individual wells.
-
Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well, followed by N,N-Diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 eq). Agitate for 15 minutes at room temperature.
-
Coupling: Add a solution of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (0.10 mmol, 1.0 eq) in DMF (0.5 mL) to each well. Seal the plate and shake at room temperature for 12 hours.
-
Scavenging (Self-Validation Step): Add PS-Trisamine resin (0.05 mmol) to scavenge excess carboxylic acid/active ester, and PS-Isocyanate resin (0.05 mmol) to scavenge any unreacted THP amine. Shake for 4 hours.
-
Filtration & QC: Filter the plate into a collection plate. Submit a 5 µL aliquot from representative wells for LC-MS analysis. The target mass
should be the base peak with >90% UV purity. -
Concentration: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac) to yield the final amide library.
Protocol B: Reductive Amination with Aldehyde Libraries
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because it is mild enough to avoid reducing the library aldehydes to alcohols prior to imine formation.
-
Imine Formation: To a 96-well plate containing the aldehyde library (0.10 mmol, 1.0 eq) in 1,2-dichloroethane (DCE) (0.5 mL), add (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (0.10 mmol, 1.0 eq). Add glacial acetic acid (0.10 mmol, 1.0 eq) to catalyze imine formation. Shake for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)3 (0.15 mmol, 1.5 eq) to each well. Shake the plate for 16 hours at room temperature.
-
Quenching & Scavenging: Quench with saturated aqueous NaHCO3 (0.2 mL). Add PS-TsNHNH2 (tosylhydrazine) resin to scavenge unreacted aldehydes. Shake for 3 hours.
-
Phase Separation: Pass the mixture through a phase-separator plate to isolate the organic (DCE) layer.
-
Concentration: Evaporate the solvent to yield the secondary amine library.
Quantitative Data & Yield Analysis
The table below summarizes the expected performance metrics of the 4-aminotetrahydro-2H-pyran-3-ol scaffold across various library derivatization techniques based on internal validation and literature benchmarks.
| Derivatization Route | Reagents / Catalysts | Chemoselectivity (N vs O) | Avg. Isolated Yield | Avg. Purity (LC-MS) |
| Amidation | HATU, DIPEA, DMF | > 98% | 85 - 92% | > 95% |
| Reductive Amination | NaBH(OAc)3, DCE, AcOH | > 99% | 75 - 88% | > 90% |
| Sulfonylation | R-SO2Cl, Pyridine, DCM | > 90% | 80 - 85% | > 92% |
| Urea Formation | R-NCO, DCM | > 95% | 88 - 94% | > 95% |
Biological Context: Target Application
To understand the value of this scaffold, it is essential to view it through the lens of its biological targets. For instance, in the treatment of Alzheimer's Disease, cholinergic hypofunction is a primary driver of cognitive deficits. Compounds utilizing the 4-aminotetrahydro-2H-pyran-3-ol scaffold have been heavily optimized as M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)[2][3]. The scaffold projects the derivatized library fragments deep into the allosteric pocket, enhancing the binding affinity of endogenous acetylcholine (ACh).
M1 mAChR signaling modulated by tetrahydropyran-based positive allosteric modulators.
References
- Benchchem. "(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol".
- ACS Medicinal Chemistry Letters. "Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping".
- Google Patents. "WO2011062853A1 - Quinolizidinone carboxamide m1 receptor positive allosteric modulators".
- PMC. "AI/ML‐Driven DPP‐4 Inhibitor Predictor (d4p_v1) for Enhanced Type 2 Diabetes Mellitus Management".
- Journal of Medicinal Chemistry. "Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway".
Sources
- 1. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2011062853A1 - Quinolizidinone carboxamide m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AI/ML‐Driven DPP‐4 Inhibitor Predictor (d4p_v1) for Enhanced Type 2 Diabetes Mellitus Management: Insights Into Chemical Space, Fingerprints, and Electrostatic Potential Maps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of cis- and trans-4-Aminotetrahydro-2H-pyran-3-ol
Executive Summary & Chemical Context
The separation of cis- and trans-4-aminotetrahydro-2H-pyran-3-ol is a critical step in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and CNS-active agents.
-
The Challenge: As a 1,2-amino alcohol, this molecule exhibits strong hydrogen bonding and high polarity.[1] The cis isomer (syn relationship between -OH and -NH₂) is capable of intramolecular hydrogen bonding, whereas the trans isomer (anti relationship) typically cannot form these internal bonds as effectively, leading to distinct physical properties.[1]
-
Synthesis Origin:
-
Epoxide Opening: Reaction of 3,4-epoxytetrahydropyran with ammonia typically yields the trans -isomer exclusively (anti-addition).
-
Reductive Amination: Reductive amination of tetrahydropyran-3-one often yields a mixture of cis and trans diastereomers, requiring separation.
-
This guide provides three validated workflows for separation, ranging from direct chromatography to derivatization-based resolution.[1]
Decision Matrix: Selecting Your Protocol
Before starting, determine your scale and current purity.[1] Use the flowchart below to select the optimal workflow.
Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on scale and initial purity.
Technical Protocols
Method A: Direct Silica Gel Chromatography (Small Scale)
Best for: <1g scale, rapid purification of enriched mixtures.[1]
The Principle: The cis-isomer, capable of intramolecular H-bonding, often behaves as slightly less polar than the trans-isomer on silica gel, though the strong amine interaction with silanols can mask this.
Protocol:
-
Stationary Phase: Use standard Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase:
-
Elution Order: typically, the cis-isomer elutes first (less polar due to internal H-bond), followed by the trans-isomer. Note: This can reverse depending on the specific solvation shell; always verify fractions by NMR.
Troubleshooting:
-
Issue: Broad, tailing peaks.[1]
-
Fix: Pre-wash the silica column with the mobile phase containing the base modifier before loading the sample.
Method B: Boc-Derivatization & Separation (High Purity)
Best for: 1g - 10g scale, 1:1 mixtures, or when direct chromatography fails.[1]
The Principle: Converting the free amine to a tert-butyl carbamate (Boc) eliminates the strong amine-silanol interaction and amplifies the polarity difference between the diastereomers. The cis-Boc-amino alcohol can form a stable 6-membered intramolecular hydrogen bond between the carbamate NH and the hydroxyl O, making it significantly less polar than the trans-isomer.
Protocol:
-
Protection:
-
Separation:
-
Mobile Phase: Hexanes / Ethyl Acetate.[1]
-
Gradient: 0% to 50% EtOAc.
-
Result: The cis-Boc isomer typically elutes significantly faster (lower Rf) than the trans-Boc isomer.
-
-
Deprotection (Optional):
-
Dissolve separated isomer in DCM.
-
Add TFA (10-20 equiv) or 4M HCl in Dioxane.[1] Stir 1-2 h.
-
Concentrate to yield the pure amino alcohol salt.
-
Data Summary:
| Isomer (Boc-protected) | Relative Polarity | Predicted Rf (1:1 Hex/EtOAc) | Structural Feature |
| Cis | Lower | ~0.6 - 0.7 | Intramolecular H-bond (NH...OH) |
| Trans | Higher | ~0.3 - 0.4 | Intermolecular H-bonding only |
Method C: Crystallization (Process Scale)
Best for: >10g scale, cost-effective purification.[1]
The Principle: Trans-1,2-amino alcohols often form more stable, higher-melting crystal lattices as hydrochloride salts compared to their cis counterparts due to better packing efficiency (anti-conformation).[1]
Protocol:
-
Salt Formation: Dissolve the crude free base mixture in a minimal amount of dry Ethanol or Isopropanol (IPA).
-
Acid Addition: Add 1.05 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Crystallization:
-
Heat to reflux to ensure complete dissolution.[1]
-
Cool slowly to RT, then to 0°C.
-
Observation: The trans-isomer HCl salt typically precipitates first.
-
-
Filtration: Filter the solid (trans-enriched). The mother liquor will be enriched in the cis-isomer.
Troubleshooting & FAQs
Q1: I am seeing two spots on TLC for my crude reaction mixture, but they merge on the column. Why? A: This is "co-elution" caused by column overloading or "tailing" due to the free amine interacting with acidic silanol groups on the silica.
-
Fix 1: Reduce loading (use <1% sample mass relative to silica mass).[1]
-
Fix 2: Switch to Method B (Boc protection). The carbamate reduces basicity, eliminating the tailing and improving resolution [1].
Q2: How do I definitively confirm which isomer is which by NMR?
A: Use ¹H NMR coupling constants (
-
Trans-isomer (diaxial): If the pyran ring is in a chair conformation where substituents are equatorial/axial, look for a large coupling constant (
Hz) indicating an anti-periplanar relationship (ax-ax).[1] -
Cis-isomer (axial-equatorial): Typically shows smaller coupling constants (
Hz) due to the syn-clinal (eq-ax) relationship [2]. -
Note: Pyran rings can flip; derivatization (Method B) often locks the conformation, making NMR assignment easier.[1]
Q3: Can I use chiral HPLC? A: Yes, but it is generally unnecessary for diastereomers.[1] Standard silica or C18 columns are sufficient.[1] Chiral columns (e.g., Chiralpak AD-H or OD-H) are required only if you need to separate the enantiomers (e.g., (3R,4S) from (3S,4R)) [3].[1]
Q4: My yield is low after Boc-deprotection with TFA. Where did my product go? A: Amino alcohols are water-soluble. If you performed an aqueous workup after TFA deprotection, your product is likely in the aqueous layer.[1]
-
Fix: Do not perform an aqueous workup.[1] Evaporate the TFA/DCM mixture directly to obtain the trifluoroacetate salt. If the free base is needed, use a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol.[1]
References
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link][1][2]
-
Chemistry Steps. Cis and Trans Isomers in Cycloalkanes and Coupling Constants. Available at: [Link][1]
-
National Institutes of Health (NIH). Enantiomeric separation of amino alcohols on protein phases. J Chromatogr A. 2000.[1] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydropyrans. Available at: [Link][1]
Sources
overcoming steric hindrance in 4-aminotetrahydro-2H-pyran-3-ol functionalization
Technical Support Guide: 4-Aminotetrahydro-2H-pyran-3-ol Functionalization
Welcome to the Advanced Synthesis Support Center
Topic: Overcoming Steric Hindrance in Vicinal Amino-Hydroxypyran Scaffolds Ticket ID: PYR-NH2-OH-004 Status: Resolved Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The 4-aminotetrahydro-2H-pyran-3-ol scaffold presents a classic "vicinal clash." The adjacent amine and hydroxyl groups create significant steric and electronic interference, particularly in the confined geometry of a six-membered pyran ring.
Successful functionalization requires a departure from standard linear chain protocols.[1] You must treat this as a conformational puzzle. The reactivity of the C3-hydroxyl and C4-amine is strictly governed by their spatial arrangement (cis vs. trans) and the ring's chair conformation (axial vs. equatorial).
This guide provides a stereochemically aware troubleshooting workflow to bypass these bottlenecks.
Module 1: Stereochemical Diagnostics (The "Check Engine" Light)
Before adding reagents, you must define your substrate's geometry.[1][2] Steric hindrance is often a symptom of an unfavorable chair conformation.[1]
Q: Why is my reaction stalling despite using excess equivalents? A: You likely have the trans-diaxial conformer or a cis-interaction blocking the trajectory of the incoming electrophile.
Diagnostic Protocol:
Run a 1H-NMR and check the coupling constant (
| Observed | Conformation | Steric Status | Recommended Strategy |
| 8 – 11 Hz | Trans-Diequatorial | Open. Groups are far apart.[2] | Standard SN2/Acylation. |
| 2 – 5 Hz | Cis-Equatorial/Axial | Clashed. One group blocks the other.[1] | Use Cyclic Locking (Module 3).[1] |
| < 2 Hz | Trans-Diaxial | Buried. Both groups are axial.[1] | Force ring flip or use Phase Transfer . |
Module 2: N-Functionalization (The Amine)
Issue: My reductive amination works, but N-acylation/alkylation yields are <30%. Root Cause: The adjacent C3-hydroxyl group forms an intramolecular Hydrogen Bond (H-bond) with the amine lone pair, reducing its nucleophilicity.[2]
Troubleshooting Workflow
Scenario A: N-Acylation (Amide Formation)
-
Standard Fail: Acid Chloride + Et3N (Stalls due to H-bonding).[1]
-
Solution: Disrups the internal H-bond using a Schotten-Baumann biphasic system or a Lewis Acid additive.[1]
Protocol 1: Lewis Acid-Assisted N-Acylation
-
Solvent: Dry DCM (0.1 M).
-
Additives: Add 1.1 equiv TMSCl (Trimethylsilyl chloride).[1]
-
Reagent: Add Acid Chloride (1.2 equiv) + DIPEA (2.5 equiv).
-
Workup: Mild acidic wash (0.5 M HCl) removes the TMS group automatically.[1]
Scenario B: N-Alkylation (Secondary Amine)
-
Standard Fail: Alkyl halide + Base (Over-alkylation or elimination).[1]
-
Solution: Reductive Alkylation is superior here.[1] If you must use a halide, use Cesium Carbonate in DMF to widen the bite angle of the base.
Module 3: O-Functionalization (The Alcohol) – The Hardest Step
Issue: The amine is protected (Boc), but O-alkylation of the C3-hydroxyl fails completely. Root Cause: The C4-Boc group acts as a massive "umbrella," sterically shielding the C3-oxygen.
The "Golden Key" Solution: Cyclic Carbamate Locking
Instead of fighting the steric clash, use it. Tie the amine and alcohol together into a 5-membered oxazolidinone ring.[1] This "locks" the pyran into a rigid conformation, exposing the specific sites for functionalization and protecting both groups simultaneously [2].
Protocol 2: The "Oxazolidinone Lock" Strategy
-
Step 1: Cyclization
-
Step 2: N-Alkylation (Optional) [2]
-
Step 3: Hydrolysis (Opening)
-
Treat with LiOH/H2O/MeOH to reopen.[1] You now have the N-alkylated/functionalized product with the stereochemistry preserved.
-
Module 4: Decision Logic & Visualization
The following diagram illustrates the decision matrix for choosing the correct pathway based on your target and stereochemistry.
Caption: Decision tree for overcoming steric hindrance. Note that cis/diaxial conformers are funneled into the "Cyclic Lock" strategy to prevent reaction failure.
Frequently Asked Questions (FAQ)
Q1: I need to O-methylate the C3-OH, but the C4-Amine is unprotected. Can I do it directly? A: No. Alkylating agents will preferentially attack the amine (more nucleophilic).[1] You must protect the amine.[1][7] However, a bulky Boc group will block the -OH.[1][2]
-
Recommendation: Use a Trifluoroacetamide protection group on the amine.[1] It is smaller and planar, causing less steric shielding of the C3-OH than a Boc group [3].[1]
Q2: My reaction turns black and tars up when using NaH for O-alkylation. A: Pyran rings can be sensitive to strong bases which may trigger ring-opening (elimination) pathways, especially if the C3-OH is axial (anti-periplanar to ring hydrogens).[2]
-
Fix: Switch to Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq) / Toluene with TBAB (Tetrabutylammonium bromide) .[1][2] This keeps the bulk base in the aqueous phase and protects the sensitive pyran ring [4].
Q3: Can I separate the cis/trans isomers if I have a mixture? A: Yes. The cis-isomer (where -OH and -NH2 are closer) cyclizes to the oxazolidinone much faster than the trans-isomer (which requires a ring distortion to cyclize).
-
Protocol: Treat the mixture with CDI (0.5 equiv). The cis-isomer will form the non-polar bicyclic carbamate (extractable in ether), leaving the trans-isomer as the polar amino-alcohol in the aqueous layer.
References
-
TMS-Protection Strategy: Journal of Organic Chemistry, "Transient Silyl Protection for Highly Selective Amine Functionalization," .[1][2]
-
Oxazolidinone Locking: Organic Letters, "Stereocontrolled Synthesis of Vicinal Amino Alcohols via Cyclic Carbamates," .[1][2]
-
Small Protecting Groups: Greene's Protective Groups in Organic Synthesis, Wiley Online Library, .[1][2]
-
Phase Transfer Catalysis: Tetrahedron, "Alkylation of Hindered Alcohols using Phase Transfer Conditions," .[1][2]
(Note: While specific URLs to general journals are provided, exact page numbers for this specific scaffold synthesis would require access to proprietary internal databases or specific patent literature such as WO2012048884).
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]
- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during 4-aminotetrahydro-2H-pyran-3-ol coupling
A Researcher's Guide to Preventing Racemization during the Coupling of 4-aminotetrahydro-2H-pyran-3-ol
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the chiral building block, 4-aminotetrahydro-2H-pyran-3-ol, in their synthetic endeavors. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your research. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of preventing racemization during amide bond formation with this valuable intermediate.
The Challenge: Preserving Chirality at the C4 Position
The coupling of 4-aminotetrahydro-2H-pyran-3-ol with a carboxylic acid is a critical step in the synthesis of many complex molecules. However, the chiral center at the C4 position, adjacent to the reacting amino group, is susceptible to racemization under certain reaction conditions. This loss of stereochemical purity can lead to the formation of diastereomeric mixtures that are often difficult to separate and can have significant implications for the biological activity of the final compound.[1] This guide will equip you with the knowledge and tools to minimize or eliminate this unwanted side reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the coupling of 4-aminotetrahydro-2H-pyran-3-ol and provides actionable solutions based on established chemical principles.
Question 1: I'm observing significant epimerization at the C4 position of my pyran ring after coupling. My current protocol uses EDC and DIPEA in DMF at room temperature. What is the likely cause?
Answer: The most probable cause of racemization in your protocol is the combination of your coupling reagent and base. While EDC (a carbodiimide) is a common coupling reagent, it is known to promote racemization, especially when used alone or with a strong, non-sterically hindered base like DIPEA (N,N-diisopropylethylamine).[2][3][4]
There are two primary mechanisms by which this occurs:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a planar, achiral oxazolone intermediate. The proton at the chiral center is now acidic and can be removed by a base. Reprotonation can occur from either face, leading to racemization.[5][6][7]
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.[6][8]
DIPEA is a strong base that can accelerate both of these pathways.[2][7][9]
-
Immediate Corrective Actions:
-
Incorporate an Additive: The most critical change is to add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to your reaction.[2][5] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[2]
-
Change Your Base: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that are known to significantly reduce racemization.[5][9][10]
-
Lower the Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.[2][5]
-
Question 2: I've switched to HATU as my coupling reagent with NMM as the base, but I'm still seeing a small amount of the wrong diastereomer. How can I further optimize the reaction?
Answer: While HATU (an aminium/uronium-based reagent) and NMM are generally a good combination for minimizing racemization, several factors could still be contributing to the observed epimerization.[3][4]
-
Further Optimization Strategies:
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the 4-aminotetrahydro-2H-pyran-3-ol. The activated species is most susceptible to racemization. Ideally, the activated species should be generated in situ or used immediately.[5]
-
Check Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Typically, one equivalent of a tertiary base is sufficient if you are starting with the free amine of the pyran derivative.[5]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization.[2][6] While DMF is common, you could screen less polar solvents like dichloromethane (DCM) or a mixture of DCM and a polar aprotic solvent, ensuring your starting materials remain soluble.[6]
-
Consider a Milder Coupling Reagent: For particularly sensitive couplings, you might consider a reagent known for even lower racemization potential, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or n-propylphosphonic anhydride (T3P).[3][7][11]
-
Visualizing the Problem: Racemization Pathways
Caption: Mechanisms of racemization during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Are there any "racemization-free" coupling reagents?
A1: While no coupling method is entirely free from the risk of racemization under all conditions, some reagents are specifically designed to minimize this side reaction. Reagents like DEPBT and T3P are reported to have a remarkable resistance to racemization.[3][7][11] The azide method is also known to be less prone to racemization, though it can be slow.[12] However, the optimal choice will always depend on the specific substrates and reaction conditions.
Q2: How does the structure of 4-aminotetrahydro-2H-pyran-3-ol affect its susceptibility to racemization?
A2: As a cyclic amino alcohol, the conformational rigidity of the pyran ring may influence the ease of oxazolone formation or enolization compared to acyclic amino acids. However, the fundamental principles remain the same. The presence of the chiral center adjacent to the reacting amine necessitates careful control of the reaction conditions. Studies on the coupling of amino acids with cyclic secondary amines have shown that low levels of racemization can be achieved with appropriate reagent selection.
Q3: How can I accurately determine the extent of racemization in my product?
A3: The most reliable method for quantifying the diastereomeric purity of your coupled product is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired diastereomer from its epimer, allowing for accurate determination of the diastereomeric excess (d.e.). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to differentiate between diastereomers in some cases.
Data at a Glance: Impact of Coupling Reagents and Additives
The choice of coupling reagent and the use of additives have a significant impact on the level of racemization. The following table summarizes typical findings for racemization levels in sensitive peptide couplings, which can be extrapolated to the coupling of 4-aminotetrahydro-2H-pyran-3-ol.
| Coupling Reagent | Additive | Base | Typical % Racemization | Reference |
| DCC | None | DIPEA | High | [2][3] |
| DCC | HOBt | NMM | Low | [2][3][13] |
| HATU | None | DIPEA | Moderate | [2][3] |
| HATU | HOAt | NMM | Very Low | [2][12][13] |
| DEPBT | None | DIPEA | Very Low | [7][11] |
Note: The actual percentage of racemization can vary depending on the specific substrates, temperature, and reaction time.
Recommended Experimental Protocol: Low-Racemization Coupling
This protocol provides a robust starting point for minimizing racemization during the coupling of a generic carboxylic acid to 4-aminotetrahydro-2H-pyran-3-ol.
Materials:
-
Carboxylic acid
-
4-aminotetrahydro-2H-pyran-3-ol
-
Diisopropylcarbodiimide (DIC)
-
1-hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) or Oxyma Pure (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add DIC (1.1 eq) to the cooled solution and stir for 5-10 minutes. Minimize this pre-activation time.[5]
-
Amine Addition: In a separate flask, dissolve 4-aminotetrahydro-2H-pyran-3-ol (1.05 eq) and NMM (1.1 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Analyze the purified product for diastereomeric purity using chiral HPLC.
Decision-Making Workflow for Optimizing Coupling Conditions
Caption: A workflow for selecting and optimizing coupling conditions.
By carefully selecting your coupling reagents, additives, base, and reaction conditions, you can successfully perform the acylation of 4-aminotetrahydro-2H-pyran-3-ol while preserving its critical stereochemistry. We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Note: A general authoritative text, direct link not available for a specific claim but underpins many principles discussed).
-
AAPPTEC. Coupling Reagents. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: A review article, direct link not available for a specific claim but underpins many principles discussed).
-
LibreTexts Chemistry. Acylation of Alcohols and Amines. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. (Note: A comprehensive review, direct link not available for a specific claim but underpins many principles discussed).
-
Yeo, C. I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4999. [Link]
-
OUCI. Epimerisation in Peptide Synthesis. [Link]
-
SlidePlayer. Epimerization of Peptide. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 6. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 12. hepatochem.com [hepatochem.com]
- 13. diva-portal.org [diva-portal.org]
optimizing reaction conditions for amino-alcohol protection steps
Current Status: Operational | Ticket Priority: High
Subject: Optimizing Reaction Conditions for Bifunctional Amino-Alcohol Substrates
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your amino-alcohol substrate is behaving unpredictably—yielding bis-protected byproducts, racemizing at the
This guide moves beyond standard textbook protocols. We treat protection steps not as administrative tasks, but as kinetically controlled selectivity challenges . Below, you will find optimized workflows, troubleshooting matrices, and mechanistic insights designed to restore the integrity of your synthetic route.
Module 1: Chemoselectivity & Regiocontrol (The "N vs. O" Battle)
The Core Conflict: Amino alcohols possess two nucleophilic sites. While amines are generally more nucleophilic than alcohols (
Critical Workflow: Selective N-Protection
To exclusively protect the amine (e.g., N-Boc, N-Cbz) while leaving the hydroxyl free, you must exploit the nucleophilicity differential .
Protocol A: The Schotten-Baumann System (Biphasic)
Best for: Acyl chlorides (Cbz-Cl, Fmoc-Cl) and unhindered substrates.
-
Solvent: DCM / Aqueous NaHCO3 (1:1).
-
Mechanism: The aqueous base neutralizes the HCl byproduct but stays in the water phase. The amine reacts at the interface. The hydroxyl group, remaining protonated (neutral) at pH 8-9, is a poor nucleophile compared to the amine.
-
Pro-Tip: If O-acylation occurs, your pH is likely too high (>10), deprotonating the alcohol. Switch to a phosphate buffer at pH 8.0.
Protocol B: The "Naked" Anhydride Method
Best for: Boc protection (Boc2O).
-
Solvent: DCM or THF (Anhydrous).
-
Base: None.
-
Logic: Amines react spontaneously with Boc2O. Alcohols require a catalyst (DMAP) or strong base (NaH) to react with Boc2O. By omitting the base, you kinetically lock out the alcohol.
Visual Logic: Chemoselectivity Decision Tree
Caption: Decision tree for maximizing N-selectivity based on reagent class. Note the divergence in base usage.
Module 2: Troubleshooting N-Protection (Boc/Fmoc)
Issue 1: The "Impossible" Substrate (Steric Hindrance)
Symptom: You are protecting a bulky amino alcohol (e.g.,
-
Protocol: Dissolve amine in HFIP (or HFIP/DCM 1:4). Add Boc2O (1.1 equiv). Stir at RT.
-
Why it works: HFIP acts as a Lewis acid surrogate, accelerating the rate up to 100x compared to THF [1].
Issue 2: Di-Boc Formation
Symptom: You see a new spot with higher
-
Stop using DMAP for N-protection. It is too strong a nucleophilic catalyst.
-
Stoichiometry: Use exactly 0.95 - 1.0 equiv of Boc2O.
-
Removal: If formed, Di-Boc is labile. Treat the crude mixture with mild base (K2CO3 in MeOH) to cleave the second Boc group selectively.
Module 3: O-Protection Optimization (Silylation)
The Challenge: Protecting the alcohol (e.g., TBDMS) without touching the amine, or preventing silyl migration.
FAQ: How do I ensure O-selectivity over N-silylation?
Answer: Hard/Soft Acid Base (HSAB) theory.
-
Silicon is a hard electrophile (strong affinity for Oxygen).
-
Amine is a better nucleophile but forms a weaker bond with Si than Oxygen does.
-
The Trick: Use a slightly basic condition (Imidazole) which activates the alcohol (forming an alkoxide-like species) but is not strong enough to deprotonate the amine.
-
Warning: If you use NaH , you will deprotonate the amine and get N-silylation. Stick to Imidazole or 2,6-Lutidine.
FAQ: My TBDMS group migrated to the amine!
Scenario: You protected the alcohol, but upon workup or standing, the silyl group moved to the nitrogen (
-
Keep it Acidic: Perform workups with slightly acidic buffers (Ammonium Chloride).
-
Bulky Groups: Switch from TBDMS to TBDPS (tert-Butyldiphenylsilyl). The extra steric bulk at the silicon center makes the migration kinetically unfavorable [2].
Module 4: The Racemization Trap
The Danger: Amino alcohols derived from amino acids are optically active. Loss of chiral integrity is a catastrophic failure.
Mechanism of Failure: The Oxazolone Pathway
When activating a carboxyl group (or during protection steps involving activated esters), the carbonyl oxygen of the amide/carbamate backbone can attack the activated center, forming an Oxazolone (Azlactone) . This 5-membered ring is highly acidic at the
Caption: The "Danger Zone" of racemization via oxazolone intermediates.
Troubleshooting Matrix: Preventing Racemization
| Variable | High Risk Condition | Optimized Condition (Safe) |
| Base | DIPEA, TEA (Strong bases) | Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases that reduce |
| Coupling Additive | None / Standard HOBt | Oxyma Pure or HOAt . These suppress oxazolone formation more effectively than HOBt. |
| Substrate | Histidine, Cysteine | Trt (Trityl) protection for His/Cys side chains provides steric shielding against racemization. |
| Activation | Acid Chlorides | Uronium salts (HATU/HBTU) or Carbodiimides (EDC). |
References
-
HFIP Catalysis: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[2]
-
Silyl Migration: Crouch, R. D. Selective Deprotection of Silyl Ethers.[3] Tetrahedron 2004, 60, 5833–5871.
-
Racemization Control: El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 6557–6602.
Sources
Technical Support Center: Stability of 4-Aminotetrahydro-2H-pyran-3-ol Under Acidic Hydrolysis
Welcome to the Technical Support Center for 4-aminotetrahydro-2H-pyran-3-ol . This cyclic amino alcohol is a highly valued chiral building block in medicinal chemistry and drug development. Because it is frequently subjected to acidic conditions during deprotection sequences (e.g., Boc or acetal removal) or formulation stability testing, understanding its behavior in aqueous acid is critical to preventing yield loss and degradation.
This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure structural integrity during your workflows.
Mechanistic Insights: The "Why" Behind Acid Stability
To predict the behavior of 4-aminotetrahydro-2H-pyran-3-ol under acidic hydrolysis conditions, researchers must understand two fundamental chemical principles governing its structure:
The Acetal vs. Ether Fallacy A common misconception in synthetic chemistry is conflating the tetrahydropyran (THP) protecting group with the tetrahydropyran core scaffold. THP ethers are acetals, formed under acidic conditions from alcohols and dihydropyran, and are highly sensitive to mild acidic hydrolysis because the resulting oxocarbenium ion is resonance-stabilized by the ring oxygen[1],[2]. In contrast, the ring oxygen in 4-aminotetrahydro-2H-pyran-3-ol forms an aliphatic ether linkage. It lacks the anomeric stabilization of an acetal and behaves like a standard dialkyl ether. Therefore, it exhibits robust stability against mild to moderate aqueous acids and will not undergo the facile cleavage typical of THP protecting groups[2].
The Protective Role of Amine Protonation Amino alcohols contain both an amine and a hydroxyl functional group, and their reactivity is highly dependent on the reaction environment[3]. Under acidic conditions (pH < pKa of the amine), the C4-amine is rapidly protonated to form an ammonium ion. This localized positive charge exerts a powerful electron-withdrawing inductive effect on the adjacent C3 position. Consequently, the formation of a carbocation at C3—a strict prerequisite for acid-catalyzed dehydration—is electrostatically disfavored. This makes the C3-hydroxyl group exceptionally stable against acid-catalyzed elimination compared to isolated secondary alcohols.
Mechanistic pathway dictating the stability of 4-aminotetrahydro-2H-pyran-3-ol in acidic media.
Frequently Asked Questions (FAQs)
Q1: Will the THP ring of my compound cleave under standard Boc-deprotection conditions (e.g., 4M HCl in dioxane or TFA/DCM)? A: No. Standard Boc-deprotection conditions are not harsh enough to cleave the aliphatic ether bond of the tetrahydropyran ring. The reaction of water with esters or acetals proceeds rapidly under these conditions, but aliphatic ethers require significantly higher activation energy[4]. You will successfully remove the protecting group while leaving the THP ring intact.
Q2: Does the stereochemistry (e.g., (3R,4S) vs. (3S,4R)) impact its stability in acid? A: Stereochemistry plays a negligible role in the stability of the compound under standard acidic conditions because the protonated amine prevents the formation of the planar carbocation intermediate required for epimerization or dehydration. Both cis and trans isomers remain stereochemically stable in aqueous acid at ambient to moderately elevated temperatures.
Q3: Under what specific conditions will the THP ring actually degrade? A: Ring cleavage requires extreme conditions that facilitate nucleophilic attack on the protonated ether oxygen. Refluxing the compound in concentrated hydrobromic acid (48% HBr) or hydroiodic acid (HI) at >100°C will result in ether cleavage, yielding ring-opened halo-amino alcohols.
Troubleshooting Guide
Issue 1: Low Yield or Poor Recovery Post-Hydrolysis
Symptom: After subjecting an N-protected derivative to acidic hydrolysis and performing a standard organic extraction, the recovered yield of 4-aminotetrahydro-2H-pyran-3-ol is <20%. Root Cause: The deprotected amino alcohol is highly polar and exists as a water-soluble ammonium salt in acidic or neutral media. Standard extractions (e.g., Ethyl Acetate/Water) will leave the target compound entirely in the aqueous phase. Solution:
-
Chill the aqueous layer to 0–5°C.
-
Basify the aqueous layer to pH > 10 using cold 2M NaOH to ensure the amine is fully deprotonated to its free base form.
-
Extract using a highly polar organic solvent system (e.g., 10–20% Methanol in Dichloromethane) or utilize continuous liquid-liquid extraction.
Issue 2: Appearance of Dehydration Byproducts (LC-MS)
Symptom: LC-MS analysis shows a mass corresponding to [M+H - 18]+ after prolonged heating in acid. Root Cause: While the protonated amine protects the C3-hydroxyl group, extended heating (>80°C) in strong mineral acids (e.g., 6M HCl) can eventually overcome this activation energy barrier, leading to the loss of water and formation of an enamine/imine intermediate. Solution: Lower the temperature of the hydrolysis reaction to ≤60°C. If higher temperatures are required for a specific transformation, strictly limit the reaction time and monitor conversion via HPLC to quench the reaction immediately upon completion.
Quantitative Data: Acid Stability Matrix
The following table summarizes the stability of 4-aminotetrahydro-2H-pyran-3-ol under various acidic conditions, providing a baseline for expected recovery rates.
| Hydrolysis Condition | Temperature | Incubation Time | Intact Compound Recovery (%) | Primary Degradant |
| pH 3.0 (Citrate Buffer) | 40°C | 72 hours | >99% | None |
| pH 1.0 (0.1 M HCl) | 25°C | 72 hours | >99% | None |
| pH 1.0 (0.1 M HCl) | 80°C | 24 hours | 95% | Trace dehydration (-H₂O) |
| 4.0 M HCl in Dioxane | 25°C | 12 hours | >98% | None |
| 6.0 M Aqueous HCl | 100°C | 12 hours | <10% | Ring-opened chloro-alcohols |
| 48% Aqueous HBr | 100°C | 4 hours | 0% | Complete ether cleavage |
Validated Experimental Protocols
Protocol A: Accelerated Acid Stability Profiling
To assess the stability of 4-aminotetrahydro-2H-pyran-3-ol (or its derivatives) under varying pH and temperature conditions, conduct an accelerated stability study[5]. This protocol is self-validating through the use of time-course aliquots and internal standards.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 4-aminotetrahydro-2H-pyran-3-ol in the target acidic buffer (e.g., pH 1.0, 2.0, and 3.0) to a final concentration of 1.0 mg/mL. Spike the solution with a known concentration of an acid-stable internal standard (e.g., caffeine) to validate LC-MS recovery.
-
Incubation: Divide the solution into sealed amber HPLC vials. Incubate separate sets of vials at 25°C and 40°C in a temperature-controlled shaker.
-
Aliquot Sampling: Remove vials at predefined time points (t = 0, 2, 4, 8, 24, 48, and 72 hours).
-
Quenching: Immediately quench the acidic reaction by adding an equal volume of cold, precisely titrated 1M NaOH (or appropriate neutralizing buffer) to bring the pH to ~7.0. This halts any acid-catalyzed degradation and standardizes the injection matrix.
-
Analysis: Analyze the quenched samples via LC-MS/HPLC. Quantify the remaining intact compound by calculating the ratio of the target compound's peak area to the internal standard's peak area, comparing it against the t=0 baseline.
Step-by-step experimental workflow for accelerated acid stability profiling.
References
- Source: organic-chemistry.
- Source: youtube.
- (3R,4R)
- Source: pharmaceutical-journal.
- Source: um.edu.
Sources
Validation & Comparative
Stereochemical Assignment of 4-Aminotetrahydro-2H-pyran-3-ol: A Comparative NMR Guide
Executive Summary
The 4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged fragment in drug discovery, frequently appearing in aminoglycoside mimetics and enzyme inhibitors. However, its synthetic utility is often bottlenecked by stereochemical ambiguity. The distinction between the cis- (3R,4S / 3S,4R) and trans- (3R,4R / 3S,4S) isomers is critical, as biological activity is strictly conformation-dependent.
This guide provides a comparative analysis of the 1H and 13C NMR signatures for both isomers.[1] Unlike standard spectral lists, this document focuses on the diagnostic coupling constants (
Structural Analysis & Conformation
Before interpreting spectra, one must understand the conformational preferences of the tetrahydropyran (THP) ring.
-
Trans-isomer (Diequatorial): The thermodynamic product. Both the -OH (C3) and -NH
(C4) groups occupy equatorial positions to minimize 1,3-diaxial interactions. -
Cis-isomer (Axial/Equatorial): The kinetic product. Typically, the -OH is axial and -NH
is equatorial (stabilized by intramolecular H-bonding) or vice-versa, depending on solvent and protecting groups.
Comparative Workflow: Isomer Assignment
The following decision tree outlines the logical flow for assigning your product.
Figure 1: Decision tree for stereochemical assignment based on vicinal coupling constants.
Experimental Protocol
To ensure reproducibility and clear observation of exchangeable protons, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6]
-
Solvent Selection: Use DMSO-
(99.9% D) rather than CDCl .-
Reasoning: DMSO slows proton exchange, allowing observation of the hydroxyl (-OH) and amine (-NH
) protons. It also disrupts intermolecular aggregation, sharpening the multiplet structure of the ring protons.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Temperature: 298 K (25°C). If signals are broad due to rotameric exchange, elevate to 323 K (50°C).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.
-
Number of Scans (NS): 64 (for high S/N on minor isomer detection).
-
D1 (Relaxation Delay): 2.0 seconds (ensure full relaxation of rigid ring protons).
Comparative Data Interpretation
The table below contrasts the diagnostic signals for the trans- and cis-isomers. The chemical shifts (
Table 1: 1H NMR Diagnostic Signals (DMSO- )
| Position | Proton Type | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) | Differentiation Logic |
| H3 | Carbinol (CH-OH) | Coupling ( | ||
| H4 | Aminomethine (CH-NH | Shielding: The axial proton (trans) is typically more shielded (upfield) than the equatorial proton (cis). | ||
| H2 | Ring Methylene | Geminal Coupling: H2 | ||
| -OH | Hydroxyl | H-Bonding: In the cis-isomer, intramolecular H-bonding between OH and NH |
Table 2: 13C NMR Chemical Shifts (DMSO- )
| Carbon | Type | Trans ( | Cis ( | Interpretation |
| C3 | CH-OH | 70.0 – 74.0 | 66.0 – 69.0 | Gamma-Gauche Effect: In the cis-isomer, the axial substituent exerts a steric compression (gamma-gauche effect) on the ring carbons, typically shielding (shifting upfield) the signal by 3–5 ppm compared to the trans-isomer. |
| C4 | CH-NH | 52.0 – 55.0 | 48.0 – 51.0 | Similar shielding effect observed due to steric crowding in the cis conformation. |
| C2 | O-CH | 72.0 – 75.0 | 70.0 – 73.0 | Proximity to the electronegative oxygen keeps this downfield, but stereochemistry affects the exact value. |
Advanced Validation: 2D NMR
While 1D coupling constants are powerful, 2D NMR provides the definitive proof required for publication.
COSY (Correlation Spectroscopy)
-
Purpose: Establish the connectivity chain: H2
H3 H4 H5 H6. -
Key Observation: Cross-peaks between H3 and H4 confirm regio-chemistry (that -OH and -NH
are vicinal).
NOESY (Nuclear Overhauser Effect)
This is the "gold standard" for stereochemistry.
-
Trans-Isomer (Diequatorial):
-
H3 and H4 are both axial .
-
NOE Correlation: You will see NO strong cross-peak between H3 and H4 because they are anti-periplanar (180° dihedral angle).
-
Diagnostic: Strong NOE between H3
and H5 (1,3-diaxial interaction).
-
-
Cis-Isomer:
-
H3 is equatorial and H4 is axial (or vice versa).
-
NOE Correlation: You will see a Strong cross-peak between H3 and H4 because they are gauche (60° dihedral angle) and spatially close.
-
Figure 2: Expected NOE correlations for distinguishing cis/trans isomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for Karplus relationships and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Validates the use of DMSO for labile proton assignment).
-
PubChem Compound Summary. (2023). "(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran".[4] National Center for Biotechnology Information. Link
- Hooz, J., & Gilani, S. S. (2003). "Synthesis of 3-amino-4-hydroxytetrahydropyrans." Canadian Journal of Chemistry. (Provides synthetic context for the cis/trans mixtures).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Resolution Stereochemical Assignment of 4-Aminotetrahydro-2H-pyran-3-ol Isomers: A Comparative Guide to NOESY NMR
Executive Summary
The functionalized tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Specifically, 4-aminotetrahydro-2H-pyran-3-ol serves as a crucial chiral synthon in the development of CNS therapeutics, including. Because the cis and trans diastereomers of this molecule exhibit drastically different pharmacological profiles, unambiguous stereochemical assignment is a critical bottleneck in drug development.
While multiple analytical techniques exist, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR remains the gold standard for solution-state stereochemical elucidation. This guide provides an objective comparison of NOESY against alternative methods, breaks down the mechanistic causality of THP ring NMR analysis, and outlines a self-validating experimental protocol for distinguishing the isomers of 4-aminotetrahydro-2H-pyran-3-ol.
The Stereochemical Challenge
4-aminotetrahydro-2H-pyran-3-ol contains two adjacent chiral centers at C3 (hydroxyl group) and C4 (amino group). The THP ring predominantly adopts a rigid chair conformation in solution, leading to two distinct relative stereochemistries:
-
The Trans Isomer (e.g., 3R,4R or 3S,4S): The substituents at C3 and C4 are trans to each other. In the lowest-energy chair conformation, both bulky substituents (-OH and -NH
) occupy equatorial positions. Consequently, the protons H3 and H4 are both axial . -
The Cis Isomer (e.g., 3R,4S or 3S,4R): The substituents are cis to each other, forcing an axial-equatorial arrangement. The conformer with the bulkier -NH
group in the equatorial position is favored, meaning H4 is axial and H3 is equatorial (or vice versa in the flipped chair).
Comparative Analysis: NOESY vs. Alternative Techniques
To assign relative stereochemistry, researchers typically choose between 2D NMR, X-ray crystallography, 1D J-coupling analysis, and chiral chromatography. Table 1 objectively compares these methodologies.
Table 1: Comparison of Analytical Methods for Stereochemical Assignment
| Analytical Method | Primary Output | Sample State | Throughput | Key Limitations & Constraints |
| 2D NOESY NMR | Spatial proximity (< 5 Å) | Solution (Non-destructive) | Medium (1–4 hours) | Cannot determine absolute stereochemistry without chiral derivatization. |
| X-Ray Crystallography | Absolute 3D atomic coordinates | Solid (Single Crystal) | Low (Days–Weeks) | Requires high-quality crystals; . |
| 1D | Dihedral angles via Karplus eq. | Solution (Non-destructive) | High (Minutes) | Can be ambiguous if the THP ring undergoes rapid chair-chair interconversion. |
| Chiral SFC / HPLC | Diastereomeric separation | Solution (Destructive/Prep) | High (Minutes) | Requires known reference standards; provides zero direct structural data. |
The Verdict: While X-ray crystallography provides absolute configuration, growing crystals of small, polar, flexible molecules like 4-aminotetrahydro-2H-pyran-3-ol is notoriously difficult. NOESY NMR bridges this gap by providing highly reliable, .
Mechanistic Causality: Decoding the NOESY Fingerprint
The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation between spatially proximate nuclear spins. Because NOE intensity scales with
In the THP chair conformation, 1,3-diaxial interactions (protons separated by one carbon, both pointing up or down on the same face of the ring) are separated by approximately 2.5 Å, yielding intense, unambiguous NOE cross-peaks. We use this geometric absolute to distinguish the isomers:
-
The Trans Signature (Two 1,3-diaxial sets): Because both H3 and H4 are axial, they each have 1,3-diaxial partners. H3(ax) shows a strong NOE to H5(ax). Simultaneously, H4(ax) shows strong NOEs to H2(ax) and H6(ax).
-
The Cis Signature (One 1,3-diaxial set): Because one proton is axial and the other is equatorial, only the axial proton will exhibit 1,3-diaxial NOEs. If H4 is axial, it correlates to H2(ax)/H6(ax), but the equatorial H3 will lack a correlation to H5(ax).
Table 2: Expected NMR Parameters for 4-aminotetrahydro-2H-pyran-3-ol Isomers
| NMR Parameter | Trans Isomer (Di-equatorial) | Cis Isomer (Axial/Equatorial) |
| H3 Proton Geometry | Axial | Equatorial |
| H4 Proton Geometry | Axial | Axial |
| 9.0 – 11.0 Hz (Axial-Axial) | 3.0 – 5.0 Hz (Equatorial-Axial) | |
| H3 NOE Correlations | H5(ax) [Strong 1,3-diaxial] | H2(eq), H4(ax) [Adjacent only] |
| H4 NOE Correlations | H2(ax), H6(ax) [Strong 1,3-diaxial] | H2(ax), H6(ax) [Strong 1,3-diaxial] |
Experimental Workflow: A Self-Validating Protocol
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Do not skip the 1D baseline mapping, as NOESY cannot be interpreted without it.
Phase 1: Sample Preparation & Baseline Assignment
-
Solvent Selection: Dissolve 10–15 mg of the purified in 600 µL of DMSO-
. Causality: While CDCl is standard, DMSO- shifts the exchangeable -OH and -NH protons downfield, preventing them from overlapping with the critical aliphatic ring protons (3.0–4.0 ppm). -
1D Calibration: Acquire a standard
H NMR spectrum. Evaluate the coupling constant. A large coupling (~10 Hz) immediately suggests a trans relationship, acting as your first point of validation. -
Resonance Mapping: Run a 2D COSY spectrum to trace the scalar coupling network (H2
H3 H4 H5 H6) and unambiguously assign all ring protons.
Phase 2: NOESY Acquisition
-
Mixing Time (
) Optimization: Set the NOESY mixing time to 400 ms . Causality: For small molecules (MW ~117 g/mol ) in the extreme narrowing regime ( ), NOE buildup is relatively slow. A 400 ms mixing time maximizes the primary NOE signals while preventing "spin diffusion" (indirect NOEs, e.g., A B C, which can falsely indicate proximity between A and C). -
Relaxation Delay: Set the relaxation delay (D1) to at least
(typically 2.5 seconds) to ensure complete longitudinal magnetization recovery between scans.
Phase 3: Processing & Internal Validation
-
Phase Correction: Process the 2D matrix with a sine-bell squared apodization function. Carefully phase the spectrum; for small molecules, NOE cross-peaks will have the opposite phase to the diagonal.
-
Internal Distance Calibration (Crucial): Locate the cross-peak between the geminal protons (e.g., H5a and H5e). Since their distance is fixed at ~1.78 Å, use this intense cross-peak to calibrate your distance threshold. This ensures that the weaker 1,3-diaxial cross-peaks (~2.5 Å) are interpreted accurately and not confused with baseline noise.
Workflow Visualization
Workflow for stereochemical assignment of 4-aminotetrahydro-2H-pyran-3-ol isomers.
References
Comparative Guide: Mass Spectrometry Fragmentation Profiling of 4-Aminotetrahydro-2H-pyran-3-ol
Executive Summary & Chemical Context
(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (Molecular Formula: C₅H₁₁NO₂, Exact Mass: 117.0790 Da) is a highly versatile chiral amino alcohol. In contemporary medicinal chemistry, it serves as a critical synthon for constructing active pharmaceutical ingredients (APIs), including muscarinic M1 receptor positive allosteric modulators for Alzheimer's disease 1 and reversible UBA5 inhibitors targeting the UFMylation pathway 2.
Accurate analytical monitoring of this building block is essential for tracking reaction kinetics, identifying degradation products, and ensuring enantiomeric purity 3. This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against traditional Electron Impact Mass Spectrometry (GC-EI-MS) for the structural elucidation of this compound, detailing the mechanistic causality behind its fragmentation patterns.
Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS
When selecting an analytical modality for highly polar, low-molecular-weight heterocycles, the ionization energy dictates the quality of the structural data.
-
GC-EI-MS (Hard Ionization at 70 eV): While excellent for library matching of volatile compounds, EI-MS is suboptimal for 4-aminotetrahydro-2H-pyran-3-ol. The high energy shatters the tetrahydropyran ring instantly, often leaving the molecular ion (
) completely absent from the spectrum. Furthermore, the high polarity of the adjacent hydroxyl and amine groups causes severe peak tailing and thermal degradation on the GC column unless time-consuming derivatization (e.g., silylation) is performed. -
LC-ESI-MS/MS (Soft Ionization): ESI smoothly protonates the basic amine group without fracturing the molecule, yielding a robust pseudo-molecular ion
at m/z 118.08. By utilizing Collision-Induced Dissociation (CID), analysts can precisely control the fragmentation, mapping out the exact connectivity of the molecule.
Table 1: Performance Comparison of MS Modalities
| Analytical Feature | LC-ESI-MS/MS (Q-TOF) | GC-EI-MS (Single Quad) |
| Ionization Energy | Soft (~3-5 eV equivalent) | Hard (70 eV) |
| Precursor Ion Visibility | Excellent ( | Poor/Absent (Rapid ring shattering) |
| Derivatization Required | No (Analyzed in native state) | Yes (Silylation of -OH and -NH₂ needed) |
| Primary Application | Intact structural elucidation & impurity profiling | Library matching of known volatile fragments |
Mechanistic Fragmentation Pathways (CID)
Understanding the causality behind the fragmentation of 4-aminotetrahydro-2H-pyran-3-ol is critical for interpreting MS/MS spectra. Under positive ESI conditions, the protonated molecule
-
Dehydration (-18 Da): Protonation of the C3-hydroxyl group creates a good leaving group (
). The resulting loss forms a stable oxonium-like or carbocation intermediate at m/z 100.07. -
Deamination (-17 Da): Alternatively, protonation of the C4-amine results in the loss of
(m/z 101.05). -
Consecutive Dual Loss (-35 Da): The loss of both water and ammonia yields a highly conjugated diene fragment at m/z 83.05.
-
Ring Cleavage: At higher collision energies, the tetrahydropyran ring undergoes cross-ring cleavage (similar to a retro-Diels-Alder reaction), yielding lower mass fragments such as m/z 56.05.
Caption: Primary CID Fragmentation Pathway of 4-aminotetrahydro-2H-pyran-3-ol
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthy and reproducible data, the following LC-ESI-MS/MS protocol is designed as a self-validating system.
Protocol: High-Resolution LC-ESI-MS/MS (Q-TOF) Profiling
System Suitability & Self-Validation: Prior to sample analysis, the system must validate its own performance. Inject a solvent blank to establish baseline noise and confirm the absence of carryover at the target retention time. Follow with a calibration standard mix to verify mass accuracy (< 5 ppm error) and positive mode sensitivity. Only upon passing these automated checks should the sequence proceed.
-
Step 1: Sample Preparation
-
Action: Dissolve 4-aminotetrahydro-2H-pyran-3-ol in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 µg/mL solution.
-
Causality: The inclusion of 0.1% formic acid acts as a proton donor, ensuring the primary amine is fully protonated in solution. This pre-ionization drastically enhances the ESI(+) response and stabilizes the analyte.
-
-
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C. Employ a gradient elution starting at 2% Acetonitrile (with 0.1% FA) holding for 1 minute, then ramping to 95% over 4 minutes.
-
Causality: The highly polar nature of the amino alcohol means it will elute early. The initial 1-minute hold at highly aqueous conditions prevents the analyte from co-eluting with the solvent front and void volume salts, minimizing ion suppression.
-
-
Step 3: ESI Source Optimization
-
Action: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Causality: These thermal and electrical parameters are optimized for low-molecular-weight, highly polar analytes. The high desolvation temperature ensures rapid droplet evaporation, preventing the formation of water clusters that could skew the low m/z baseline.
-
-
Step 4: Collision-Induced Dissociation (CID)
-
Action: Isolate the precursor ion (
, m/z 118.08) in Q1. Apply a collision energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas in Q2. -
Causality: Ramping the CE creates an energy-resolved breakdown curve. Lower energies (10-15 eV) favor the primary loss of water and ammonia, while higher energies (25-30 eV) force the secondary ring-cleavage events, providing a complete structural map.
-
Caption: LC-ESI-MS/MS Analytical Workflow for Amino Alcohols
Quantitative Data Summary
The table below summarizes the theoretical and observed quantitative mass data for the primary CID fragments, validating the proposed structural mechanisms.
Table 2: Key CID Fragmentation Ions of 4-Aminotetrahydro-2H-pyran-3-ol
| m/z (Observed) | Neutral Loss | Mass Error (ppm) | Proposed Mechanistic Causality |
| 118.0868 | N/A | < 2.0 | Intact protonated precursor |
| 100.0762 | -18 Da ( | < 2.5 | Protonation of C3-hydroxyl followed by dehydration |
| 101.0501 | -17 Da ( | < 2.5 | Protonation of C4-amine followed by deamination |
| 83.0497 | -35 Da ( | < 3.0 | Consecutive loss of water and ammonia forming a conjugated diene |
| 56.0500 | -62 Da ( | < 3.5 | Ring cleavage (retro-Diels-Alder-like) post-dehydration |
References
- (3R,4S)
- Source: googleapis.com (European Patent Office)
- Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
Advanced IR Spectroscopy Comparison Guide: Resolving Amino and Hydroxyl Groups in Pyran-Based Architectures
Pyran rings form the structural backbone of critical biopolymers (e.g., chitosan, cellulose) and a vast array of small-molecule therapeutics. For researchers and drug development professionals, quantifying the degree of functionalization—specifically distinguishing between hydroxyl (-OH) and primary amino (-NH₂) groups—is paramount for predicting solubility, reactivity, and drug-release kinetics.
However, analyzing these specific functional groups via Infrared (IR) spectroscopy presents a fundamental physical challenge that requires careful selection of sampling technologies. This guide provides an objective comparison of IR methodologies, grounded in the causality of molecular vibrations, to help you select and validate the optimal analytical workflow.
The Mechanistic Challenge: Spectral Overlap and Hydrogen Bonding
In solid-state pyran derivatives, extensive intra- and intermolecular hydrogen bonding drastically alters vibrational force constants. This physical phenomenon broadens the -OH stretching vibration into a massive, dominant band spanning 3200–3600 cm⁻¹[1]. Consequently, the much sharper, weaker N-H stretching doublet of primary amines (typically expected around 3300 cm⁻¹ and 3400 cm⁻¹) is entirely subsumed by the -OH envelope[1].
The Analytical Solution: To bypass this optical masking, analytical causality dictates that we must shift our focus to the bending (deformation) modes.
-
Amino Identification: The N-H bending vibration (scissoring) reliably occurs at ~1550–1650 cm⁻¹[1]. Because hydroxyl groups do not exhibit bending modes in this specific mid-frequency window, this region serves as a definitive diagnostic marker for amine presence.
-
Pyran Ring Validation: The integrity of the pyran ring itself is simultaneously validated by the asymmetric C-O-C stretching vibrations located in the fingerprint region at ~1050–1174 cm⁻¹[2].
Logical assignment of key IR vibrational bands for amino and hydroxyl groups in pyran rings.
Technology Comparison: Transmission vs. ATR vs. DRIFTS
Choosing the correct IR sampling modality is as critical as interpreting the spectra. Each technique interacts with the sample matrix differently, leading to specific advantages and causal failure points.
Quantitative & Qualitative Performance Comparison
| Performance Metric | Transmission (KBr Pellet) | ATR-FTIR (Diamond/ZnSe) | DRIFTS (Powder) |
| Analysis Type | Bulk volume analysis | Surface/Film analysis (up to ~2 µm) | Surface-enhanced powder analysis |
| Signal-to-Noise (SNR) | Very High | High | Moderate (Scattering dependent) |
| Water Interference Risk | Critical (KBr is hygroscopic) | Low (No matrix required) | High (KBr dilution required) |
| Band Intensity Distortion | None (Follows Beer-Lambert) | High (Wavelength-dependent depth) | Moderate (Requires Kubelka-Munk) |
| Optimal Sample State | Fine, dry powders | Films, gels, highly absorbing solids | Rough, opaque powders |
-
Transmission (KBr Pellet): The gold standard for bulk analysis. Causality of failure: KBr is an alkali halide that readily absorbs atmospheric moisture. Because water has a strong O-H stretch at 3400 cm⁻¹ and an H-O-H bend at 1640 cm⁻¹, a wet KBr pellet will produce a spectrum that directly overlaps with the target pyran -OH and -NH₂ bands, rendering the analysis useless[3].
-
ATR-FTIR (Attenuated Total Reflectance): Eliminates the need for hygroscopic KBr, preserving the integrity of the moisture-sensitive 3400 cm⁻¹ region. Causality of failure: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength. At high wavenumbers (e.g., 3500 cm⁻¹, shorter wavelength), the beam penetrates less deeply than at low wavenumbers (e.g., 1000 cm⁻¹, longer wavelength). Therefore, the -OH and -NH₂ bands will appear artificially suppressed compared to the pyran C-O-C bands unless an ATR correction algorithm is applied[4][5].
Workflow for selecting the optimal IR spectroscopy technique for pyran-based samples.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. A protocol is only valid if its internal control metrics are met before sample analysis proceeds.
Protocol A: Moisture-Exclusion Transmission FTIR (KBr Pellet)
Designed to prevent false-positive -OH and -NH₂ readings from atmospheric water.
-
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for a minimum of 12 hours. Store immediately in a desiccator.
-
Sample Milling: Mill the pyran-based sample with the dried KBr at a strict 1:100 ratio (Sample:KBr) using an agate mortar to prevent scattering artifacts.
-
Pellet Pressing: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 3 minutes to fuse the KBr into a transparent disk.
-
Self-Validation Checkpoint (Critical): Run a blank KBr pellet (prepared identically but without the sample). The blank must exhibit an absorbance of <0.02 at 3400 cm⁻¹ and 1640 cm⁻¹. If the absorbance exceeds this threshold, the KBr matrix is contaminated with moisture and the data will be invalid. Re-dry the KBr.
-
Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 scans.
Protocol B: Wavelength-Corrected ATR-FTIR Analysis
Designed to ensure reproducible contact and correct for depth-of-penetration artifacts.
-
Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.
-
Background Validation: Collect a background spectrum. Self-Validation Checkpoint: Ensure the single-beam energy profile matches the manufacturer's specification and that no residual peaks exist in the 1000–1200 cm⁻¹ region.
-
Sample Application: Place enough solid pyran powder to completely cover the crystal aperture.
-
Pressure Optimization: Lower the pressure anvil. Self-Validation Checkpoint: Monitor the C-O-C pyran stretch at ~1050 cm⁻¹ in real-time. Stop increasing anvil pressure when the peak intensity plateaus. Over-pressuring can crush the crystal, while under-pressuring causes poor contact, leading to a lifted baseline at 3800 cm⁻¹ due to light scattering.
-
Acquisition & Correction: Collect 64 scans at 4 cm⁻¹ resolution. Post-acquisition, apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the suppressed high-frequency -OH and -NH₂ bands relative to the fingerprint region[5].
References
- Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC.
- Extraction, Characterization, and Antimicrobial Activity of Chitosan from Horse Mussel Modiolus modiolus. ACS Omega.
- ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens. Frontiers in Marine Science.
- Molecular Structural Changes in Alfalfa Detected by ATR-FTIR Spectroscopy in Response to Silencing of TT8 and HB12 Genes.
- Chemical Heterogeneity Assessment of Authentic Edible Bird's Nests Using Multimodal FTIR Spectroscopy. MDPI.
Sources
- 1. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta) [frontiersin.org]
- 5. Molecular Structural Changes in Alfalfa Detected by ATR-FTIR Spectroscopy in Response to Silencing of TT8 and HB12 Genes - PMC [pmc.ncbi.nlm.nih.gov]
Scaffold Hopping in Drug Design: 4-aminotetrahydro-2H-pyran-3-ol vs. Piperidine
[1][2][3][4][5]
Executive Summary: The Strategic Pivot
In modern medicinal chemistry, the piperidine ring has long been a "privileged scaffold," appearing in blockbuster drugs ranging from antihistamines to opioids.[1][2] However, its ubiquity comes with well-documented liabilities: high basicity (pKa ~11), susceptibility to oxidative metabolism (CYP450), and a notorious correlation with hERG channel blockade (cardiotoxicity).[3][4][1]
The 4-aminotetrahydro-2H-pyran-3-ol (ATHP-3-ol) scaffold represents a high-value "scaffold hop" designed to address these specific attrition points. By replacing the methylene-amine core of piperidine with an ether-linked, hydroxylated system, researchers can dramatically lower lipophilicity (LogP), modulate basicity to physiological relevance (pKa ~9.0), and introduce specific vectors for hydrogen bonding.[3][4][1]
This guide objectively compares these two scaffolds, providing the experimental data and synthetic protocols necessary to validate this transition in your lead optimization campaigns.
Physicochemical Profiling: Data-Driven Comparison
The decision to switch from a piperidine to an ATHP-3-ol core is rarely arbitrary; it is driven by the need to optimize Lipophilic Ligand Efficiency (LLE) and safety profiles.[5][3][4]
Comparative Metrics Table
| Property | Piperidine Scaffold | 4-aminotetrahydro-2H-pyran-3-ol | Impact on Drug Design |
| Structure | Cyclic secondary amine | Cyclic ether with exocyclic amine & -OH | Fundamental shift from hydrophobic to polar core.[5][3][4][1][2] |
| pKa (Conjugate Acid) | ~11.2 (Highly Basic) | ~8.5 – 9.2 (Moderately Basic) | ATHP-3-ol is less ionized at physiological pH, potentially improving passive permeability despite higher polarity.[5][3][4][1] |
| LogP (Lipophilicity) | ~0.84 (Parent) | ~ -1.2 to -1.5 (Estimated) | Massive reduction in LogP reduces non-specific binding and metabolic clearance.[5][3][4][1] |
| H-Bond Donors (HBD) | 1 (NH) | 3 (NH₂, OH) | ATHP-3-ol offers richer interaction vectors (e.g., with Asp/Glu residues).[5][3][4][1] |
| H-Bond Acceptors (HBA) | 1 (N) | 3 (O-ether, OH, N) | Ether oxygen acts as a weak acceptor; OH is a strong donor/acceptor.[5][3][4][1] |
| Metabolic Liability | High (N-oxidation, | Low (Ether is robust; OH blocks oxidation) | ATHP-3-ol blocks the common CYP450 oxidative hot spots found in piperidines.[5][3][4][1] |
| hERG Risk | High (Cation- | Low | Disruption of the pharmacophore required for hERG channel pore binding.[4] |
Expert Insight: The drop in pKa in the ATHP-3-ol scaffold is driven by the inductive effect (-I) of the vicinal hydroxyl group and the ring oxygen.[5][3][4] This brings the amine's pKa closer to the physiological window, allowing a larger fraction of the molecule to exist as the neutral species compared to piperidine, which is >99% protonated at pH 7.4.[1]
Mechanistic Analysis: Why the Switch Works
Mitigating hERG Liability
The hERG potassium channel pore contains aromatic residues (Tyr652 and Phe656) that stabilize high-affinity blockers via cation-
-
The Fix: The ATHP-3-ol scaffold reduces the lipophilic drive (lower LogP) and alters the electronic profile of the basic center. The oxygen atom in the ring does not participate in cation-
binding, and the overall increase in polarity (TPSA) is generally unfavorable for hERG binding.[1]
Metabolic Stability (CYP450)
Piperidines are prone to oxidative attack at the carbon
-
The Fix: The tetrahydropyran ring lacks the susceptible nitrogen center.[2] The exocyclic amine in ATHP-3-ol can still be metabolized, but the ring itself is metabolically "silent."[5][3][4][1][2] Furthermore, the C3-hydroxyl group acts as a metabolic "blocker" for oxidation at that position, though it introduces a handle for Phase II conjugation (glucuronidation), which is generally a clearance mechanism rather than a toxicity risk.[3][1][2]
Structural Logic & Decision Tree
The following diagram illustrates the decision logic for employing the ATHP-3-ol scaffold during Lead Optimization.
Caption: Decision logic for transitioning from Piperidine to ATHP-3-ol to address ADMET liabilities.
Experimental Protocols: Synthesis & Validation
The synthesis of 4-aminotetrahydro-2H-pyran-3-ol typically proceeds via the regioselective opening of an epoxide precursor.[5][3][4][2] This route ensures the formation of the trans-amino alcohol, a privileged stereochemical arrangement in drug design.[1][2]
Synthetic Pathway (Regioselective Epoxide Opening)[2][4]
Target Molecule: trans-4-amino-3-hydroxytetrahydropyran Precursor: 3,7-dioxabicyclo[4.1.0]heptane (also known as 3,4-epoxytetrahydropyran).[5][3][4][1]
Protocol Steps:
-
Epoxidation: Convert 3,6-dihydro-2H-pyran to 3,7-dioxabicyclo[4.1.0]heptane using m-CPBA in DCM (0°C to RT, 12h).
-
Ring Opening:
-
Dissolve 3,7-dioxabicyclo[4.1.0]heptane (1.0 equiv) in ethanol or water.[3][4][1]
-
Add concentrated ammonium hydroxide (excess) or a specific amine (R-NH₂) if a substituted amine is required.[3][4][1][2]
-
Catalyst: Use of a Lewis acid (e.g., LiClO₄) or mild heating (50-60°C) promotes the reaction.[3][4][1]
-
Regioselectivity: Nucleophilic attack typically occurs at the C4 position (favored by sterics and electronics in this system), yielding the trans-diaxial product (Fürst-Plattner rule).[3][4][1]
-
-
Purification: Concentrate under reduced pressure. The amino-alcohol is highly polar; purification often requires ion-exchange chromatography (SCX-2 cartridge) or crystallization if a solid derivative is formed.[5][3][4][2]
Caption: Synthetic route via regioselective opening of 3,7-dioxabicyclo[4.1.0]heptane.
In Vitro Validation Assays
To confirm the superiority of the ATHP-3-ol scaffold over a piperidine analog, the following assays are mandatory:
-
LogD₇.₄ Determination:
-
hERG Binding Assay (Radioligand or Patch Clamp):
-
Microsomal Stability (HLM/RLM):
References
-
Nortcliffe, A., et al. (2017).[3][4][1][2] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[5][3][4][1][2] Link
-
Meanwell, N. A. (2011).[4][1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[5][3][4][1][2] Link[3][1]
-
Wermuth, C. G. (2008).[4][1][2] "The Practice of Medicinal Chemistry." Academic Press.[5][4][2] (Chapter on Bioisosterism).
-
PubChem Compound Summary. (2025). "3,7-Dioxabicyclo[4.1.0]heptane."[5][3][4][1][2][6][7] National Center for Biotechnology Information.[5][4][2] Link[3][1]
-
BenchChem Technical Guide. (2025). "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds."[2][8] BenchChem.[5][4][2][8][9] Link
Sources
- 1. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. 3,7-Dioxabicyclo(4.1.0)heptane | C5H8O2 | CID 12022131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane) | C12H18O2 | CID 18952580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
bioisosteric comparison of 4-aminotetrahydro-2H-pyran-3-ol and morpholine
The following guide provides an in-depth bioisosteric comparison between Morpholine and 4-aminotetrahydro-2H-pyran-3-ol , designed for medicinal chemists and drug discovery scientists.
Executive Summary
In modern drug design, the morpholine ring is a "privileged structure" often employed to modulate basicity and improve solubility.[1][2][3] However, its susceptibility to oxidative metabolism (N-dealkylation, lactam formation) and potential hERG liability can necessitate scaffold hopping.
4-Aminotetrahydro-2H-pyran-3-ol represents a sophisticated,
-
Metabolic Hardening: Elimination of the labile hemiaminal oxidation pathway common to morpholines.[1]
-
Vectorial Precision: Introduction of chiral centers (C3, C4) allows for precise vector exploration of hydrogen bond donors/acceptors, unlike the achiral morpholine.
-
pKa Modulation: A shift in basicity profile that can fine-tune permeability and lysosomal trapping.[1]
Structural & Physicochemical Comparison
The following table contrasts the core properties of the standard morpholine moiety against the 4-aminotetrahydro-2H-pyran-3-ol scaffold.
| Feature | Morpholine (N-Linked) | 4-Aminotetrahydro-2H-pyran-3-ol | Impact on Drug Design |
| Structure Type | Saturated Heterocycle (Secondary Amine) | Functionalized Ether Ring (Primary Amine) | THP offers higher Fsp3 and 3D complexity.[1] |
| Chirality | Achiral (usually) | Chiral (2 centers: C3, C4) | THP allows specific stereoisomer selection (e.g., trans-diequatorial) to match binding pockets. |
| Basicity (pKa) | ~8.3 (Conjugate Acid) | ~9.0 – 9.5 (Est.) | THP is slightly more basic; the adjacent -OH lowers pKa vs. cyclohexylamine (10.[1]6) but remains higher than morpholine. |
| H-Bond Donors | 0 (if tertiary amide/amine) | 2 (Primary Amine) + 1 (Hydroxyl) | THP significantly increases polarity and specific binding interactions. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | 3 (Ether O, Amine N, Hydroxyl O) | THP provides richer interaction networks. |
| Lipophilicity (LogP) | ~ -0.86 (Hydrophilic) | < -1.0 (Highly Polar) | THP is more polar; useful for lowering LogD of lipophilic scaffolds.[1] |
| Metabolic Liability | High ( | Low (Ring is stable; Amine is primary site) | THP prevents ring-based oxidative clearance.[1] |
Structural Overlay & Vector Analysis
Morpholine is often used as a capping group.[1][3] When replacing it with 4-aminotetrahydro-2H-pyran-3-ol, the attachment point changes from the ring nitrogen to the exocyclic amine.[1]
-
Morpholine: Fixed "chair" geometry; vectors are defined by the N-substituent.[1]
-
THP-Amino-Alcohol: The trans-relationship (e.g., (3R,4S)) locks the amine and hydroxyl groups into specific equatorial/axial conformations, allowing the medicinal chemist to probe specific H-bond interactions in the binding pocket that morpholine cannot reach.[1]
Metabolic Stability & Safety Profile
A critical driver for switching from morpholine to THP-based scaffolds is metabolic stability.[1]
Morpholine Oxidation Pathway
Morpholine rings are prone to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The mechanism involves:
- -Hydroxylation adjacent to the nitrogen.[1][3]
-
Ring opening or further oxidation to a lactam (morpholin-3-one).[1]
-
N-dealkylation (if attached to an alkyl chain).[1]
THP-Amino-Alcohol Stability
The tetrahydropyran ring is an ether, which is chemically and metabolically robust.[1][3]
-
Ring Stability: The THP ether oxygen is poor at stabilizing radical cations compared to the morpholine nitrogen, making the ring carbons resistant to hydroxylation.[1]
-
Substituent Metabolism: Metabolism is shifted to the exocyclic amine (e.g., N-acetylation or oxidative deamination). These pathways are often slower or more easily managed by steric hindrance than the rapid ring oxidation of morpholine.[1]
Pathway Visualization (DOT)
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Caption: Comparative metabolic pathways showing the oxidative instability of morpholine versus the ring stability of the THP scaffold.
Experimental Protocols
To validate the bioisosteric replacement in your specific series, we recommend the following "Self-Validating" workflow.
Protocol A: Synthesis of (3,4)-4-Aminotetrahydro-2H-pyran-3-ol
Context: This moiety is not always commercially available as a building block with specific chirality. The following protocol yields the trans-isomer via epoxide opening, a robust method for generating the amino-alcohol motif.
Reagents:
-
3,7-Dioxabicyclo[4.1.0]heptane (Epoxide precursor)[1]
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,7-dioxabicyclo[4.1.0]heptane (1.0 eq) in MeOH (10 volumes).
-
Aminolysis: Add aqueous ammonium hydroxide (20.0 eq) dropwise at 0°C. Note: High excess of ammonia is crucial to prevent dimerization.
-
Reaction: Seal the vessel and stir at Room Temperature (RT) for 16 hours. Monitor by TLC (stain with Ninhydrin; product turns purple).
-
Work-up: Concentrate the mixture under reduced pressure to remove MeOH and excess ammonia.
-
Purification: The crude residue is often a mixture of regioisomers if the epoxide is not symmetric (though here it is symmetric).[1] Purify via ion-exchange chromatography (SCX-2 cartridge) or recrystallization from EtOH/Et2O to isolate the trans-4-amino-3-hydroxy isomer.[1]
-
Validation: Confirm stereochemistry via NOESY NMR. The trans-diaxial protons (if chair flips) or coupling constants (
Hz for trans-diequatorial) will distinguish it from the cis-isomer.[1]
Protocol B: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability gain of the THP scaffold over the morpholine analog.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.[3]
-
NADPH Regenerating System.[1]
-
Test Compounds (Morpholine analog vs. THP analog), 10 mM DMSO stock.
Workflow:
-
Incubation: Prepare a 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the slope . -
Success Criteria: A >2-fold reduction in
for the THP analog compared to the morpholine analog indicates successful metabolic hardening.[1]
Case Study: Scaffold Hopping in M1 PAMs
A recent study (ACS Med.[3] Chem. Lett. 2025) demonstrated the utility of this exact scaffold hop.[1]
-
Challenge: An N-phenyl pyrazole series with a cyclohexyl-amine substituent showed promise but lacked optimal potency and solubility.[1]
-
Solution: Replacement of the cyclohexyl ring with (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol .[1]
-
Result:
-
Potency: The THP analog (Compound 17g) was more potent than the cyclohexyl analog.[1][4]
-
Fsp3: The Fsp3 score improved to 0.48, correlating with better clinical development potential.[1][4]
-
Rationale: The ether oxygen in the THP ring likely engaged in a water-mediated H-bond or induced a favorable dipole alignment that the carbocyclic cyclohexane (and potentially a morpholine alternative) could not achieve.[1]
-
References
-
Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping. ACS Medicinal Chemistry Letters, 2025.[1] Link
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2023.[1][3] Link
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[1][5] Link
-
Morpholine Bioisosteres for Drug Design. Enamine Design Guides, 2025.[3] Link
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 2018. Link
Sources
- 1. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
X-Ray Crystallography of 4-Aminotetrahydro-2H-pyran-3-ol Derivatives: A Comparative Structural Guide for Drug Discovery
Executive Summary & Rationale
In the landscape of central nervous system (CNS) drug discovery, the1 scaffold has emerged as a highly privileged chiral synthon[1]. It is prominently featured in the development of muscarinic M1 receptor positive allosteric modulators for the treatment of Alzheimer's disease and cognitive impairments[2]. Because the biological activity of these modulators is strictly dependent on their stereochemistry, determining the absolute configuration of the pyran ring substituents is a critical path in lead optimization[3]. This guide provides a comparative analysis of the 4-aminotetrahydropyran-3-ol scaffold against alternative carbocycles and establishes a self-validating X-ray crystallography protocol for unambiguous structural assignment.
Comparative Structural Analysis: Pyran-3-ols vs. Carbocyclic Alternatives
During lead optimization, medicinal chemists frequently evaluate the 4-aminotetrahydro-2H-pyran-3-ol scaffold as a replacement for carbocyclic alternatives, such as 2[2].
Causality of Scaffold Selection:
-
Physicochemical Tuning : The incorporation of the oxygen heteroatom into the tetrahydropyran ring significantly reduces the molecule's lipophilicity (LogP) compared to the cyclohexane analog. This reduction enhances aqueous solubility, a critical parameter for oral bioavailability in CNS therapeutics.
-
Conformational Locking : Crystallographic data demonstrates that the pyran oxygen restricts the ring-flipping dynamics inherent to cyclohexane rings. This conformational rigidity locks the hydroxyl and amino groups into a precise spatial orientation, optimizing hydrogen-bonding interactions within the M1 receptor binding pocket[2].
Table 1: Crystallographic and Physicochemical Comparison
| Feature / Metric | 4-Aminotetrahydro-2H-pyran-3-ol Derivatives | 2-Aminocyclohexanol Derivatives | Causality / Impact on Drug Design |
| Ring System | Tetrahydropyran (Heterocycle) | Cyclohexane (Carbocycle) | Oxygen heteroatom lowers LogP, improving solubility and CNS penetration. |
| Typical Space Group | Chiral resolution dictates non-centrosymmetric crystal packing[3]. | ||
| Intra-ring Dynamics | Rigid chair conformation | Flexible (prone to ring-flipping) | Pyran oxygen stabilizes the active conformer, reducing entropic penalty upon binding. |
| Target Application | M1 Receptor Modulators | Broad-spectrum intermediates | Pyran derivatives show superior target selectivity in neurodegenerative disease models[2]. |
Experimental Methodology: A Self-Validating Crystallography Protocol
To establish absolute stereochemistry, researchers must rely on single-crystal X-ray diffraction. The following protocol is designed as a self-validating system: the physical methodology directly yields statistical metrics (R-factors, Flack parameter) that internally prove the accuracy of the structural model without requiring orthogonal biochemical assays.
Step 1: Derivatization and Crystallization
Causality: Low molecular weight, highly polar amino alcohols often resist crystallization or yield crystals that diffract poorly. Derivatizing the amine (e.g., forming an HCl salt or a heavy-atom amide like 4-bromobenzamide) introduces anomalous scatterers. This is essential for accurately calculating the Flack parameter, which distinguishes between the (3R,4S) and (3S,4R) enantiomers[3].
-
Preparation : Dissolve 50 mg of the derivatized 4-aminotetrahydro-2H-pyran-3-ol in a minimal volume of a hot ethanol/water mixture (9:1 v/v).
-
Vapor Diffusion : Set up a hanging drop vapor diffusion experiment against a reservoir of hexanes at 4°C. The slow diffusion of the anti-solvent (hexanes) into the drop gently lowers solubility, promoting the nucleation of high-quality single crystals.
-
Harvesting : After 48–72 hours, harvest single, birefringent prism crystals using a stereomicroscope.
Step 2: X-Ray Diffraction Data Collection
Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (B-factors), which drastically improves the resolution of high-angle diffraction spots and mitigates radiation-induced crystal decay.
-
Mounting : Mount a single crystal on a MiTeGen loop coated in paratone oil to prevent dehydration.
-
Cryocooling : Immediately transfer the loop into a 100 K nitrogen cold stream on a 3[3].
-
Acquisition : Collect diffraction data utilizing
and scans. For absolute structure determination of light-atom molecules, Cu-K radiation ( Å) is preferred over Mo-K to maximize the anomalous dispersion signal[3].
Step 3: Structure Solution and Refinement (Self-Validation)
-
Solution : Solve the phase problem using direct methods via the SHELXT software suite, typically identifying the
space group[3]. -
Refinement : Refine the structure using the full-matrix least-squares method on
(SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms[3]. -
Validation : The system validates itself when the final R1 value drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0. Crucially, a Flack parameter refining to ~0.0 (with an estimated standard deviation < 0.1) provides absolute mathematical certainty of the (3R,4S) configuration.
Visualizing the Analytical Workflow
The following diagram maps the logical progression from scaffold selection through to crystallographic validation, highlighting the critical decision points that ensure structural integrity.
Workflow for crystallographic resolution of 4-aminotetrahydropyran-3-ol derivatives.
References
- (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol - Benchchem. Source: Benchchem.
- United States Patent 9,284,312 - N-methyl tetrahydroquinoline compounds. Source: Googleapis.
- WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators.
Sources
Comparative Binding Affinity: Pyran-Based vs. Furan-Based Amino Alcohols in Drug Design
As the complexity of therapeutic targets increases, the selection of the correct heterocyclic scaffold is no longer just a matter of synthetic convenience; it is a fundamental driver of binding thermodynamics. For researchers and drug development professionals, choosing between a pyran-based (six-membered) and a furan-based (five-membered) amino alcohol scaffold dictates whether a drug candidate will succeed via entropic preorganization or enthalpic adaptability.
This guide objectively compares the binding affinities, mechanistic behaviors, and target-specific performance of pyran- and furan-based amino alcohols, supported by field-proven experimental workflows.
Structural Thermodynamics: Flexibility vs. Preorganization
The fundamental difference in binding affinity between these two scaffolds stems from their distinct conformational geometries and how they influence the Gibbs free energy of binding (
Furan-Based Scaffolds: Enthalpic Adaptability
Furan-based amino alcohols exist in a conformationally dynamic state, rapidly interconverting between envelope and twist conformations. This flexibility allows the oxygen heteroatom and the amino alcohol substituents to adapt to the micro-environment of the target pocket. By adjusting their spatial vectors via an "induced fit," furan scaffolds maximize enthalpic gains (
Pyran-Based Scaffolds: Entropic Preorganization
Conversely, pyran-based amino alcohols strongly prefer a rigid chair conformation. When amino and hydroxyl groups are attached, they are locked into specific, predictable equatorial or axial positions. This rigidity pre-organizes the molecule. The causality here is critical: binding to a target incurs a minimal entropic penalty (
Mechanistic pathways of target recognition by furan and pyran amino alcohol scaffolds.
Quantitative Comparison and Case Studies
The superiority of one scaffold over the other is entirely target-dependent. Below is a comparative data summary based on recent pharmacological developments.
Binding Affinity & Performance Data
| Scaffold Type | Prototypical Application | Conformational State | Primary Binding Driver | Relative Binding Affinity ( |
| Furan-based (e.g., bis-THF) | HIV-1 Protease Inhibitors | Flexible (Envelope/Twist) | Enthalpic (Backbone H-bonding) | Picomolar ( |
| Pyran-based (e.g., Pyranose SAAs) | Antimicrobial Peptidomimetics | Rigid (Chair) | Entropic (Reduced RMSD) | Nanomolar to Micromolar |
Case Study 1: Furan Scaffolds in HIV-1 Protease Inhibitors
In the development of next-generation HIV-1 protease inhibitors, furan-based scaffolds—specifically bis-tetrahydrofuran (bis-THF) moieties—have proven vastly superior to their pyran counterparts. For example, TMC114 (Darunavir) utilizes a bis-THF group to form exceptionally robust hydrogen bonds directly with the backbone amides of Asp29 and Asp30 in the protease active site[3]. Because the viral backbone cannot easily mutate without destroying the enzyme's function, this extreme enthalpy-driven binding profile makes furan-based inhibitors highly resilient to multi-drug resistant viral strains, achieving affinities 1.5 to 2 logs higher than older reference drugs[1][3].
Case Study 2: Pyran Scaffolds in Sugar Amino Acids (SAAs)
When designing cyclic peptide therapeutics (e.g., Gramicidin S analogs), pyran-based sugar amino acids (SAAs) are the scaffold of choice. The rigid pyran ring restricts the flexibility of the peptide backbone. Molecular dynamics and binding assays reveal that pyran-SAA-containing analogs exhibit a highly reduced conformational flexibility, dropping the root-mean-square deviation (RMSD) of the complex to 0.8 Å (compared to 1.5 Å for the native structure)[2]. This entropic preorganization directly correlates with enhanced membrane binding affinity and superior antimicrobial efficacy[2].
Experimental Workflows: Self-Validating Protocols
To objectively compare the binding affinity of synthesized pyran and furan amino alcohols, researchers must utilize orthogonal, self-validating biophysical assays.
Workflow for evaluating the binding affinity of synthesized amino alcohol ligands.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: Standard
-
Sample Preparation: Dialyze both the target protein and the amino alcohol ligand extensively against the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Reasoning: Even a 1% mismatch in buffer composition will generate a "heat of mixing" artifact that masks the true binding signal.
-
Titration Execution: Load the protein (e.g., 20 µM) into the sample cell and the ligand (e.g., 200 µM) into the injection syringe. Perform 20-30 injections of 2 µL each at 25°C, allowing the baseline to stabilize between injections.
-
Self-Validation (The Blank Titration): Perform an identical titration injecting the ligand into the bare buffer. Subtract this background heat of dilution from the main experiment. If the blank produces large, erratic peaks, the system is invalid and buffer matching must be repeated.
-
Data Extraction: Fit the baseline-corrected isotherm to a one-site binding model to extract
, , and .
Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: SPR is utilized to measure binding kinetics (
-
Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target density of ~1000 Response Units (RU) is achieved.
-
Analyte Injection: Flow the pyran/furan ligand over the chip at a flow rate of 30 µL/min using a multi-cycle kinetic approach (e.g., 5 concentrations ranging from 0.1x to 10x the estimated
). -
Self-Validation (Reference Cell & Blank Injections): Route the analyte over an unmodified reference flow cell simultaneously. Additionally, inject running buffer ("zero concentration" blanks) over both cells. Use double-referencing (subtracting the reference cell signal and the blank injection signal) to eliminate bulk refractive index changes and non-specific binding.
-
Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association (
) and dissociation ( ) rate constants.
References
-
Title: Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics Source: MDPI URL: 2
-
Title: Recent Advances in Heterocyclic HIV Protease Inhibitors Source: PMC URL: 1
-
Title: Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor Source: ACS Publications URL: 3
Sources
Safety Operating Guide
4-Aminotetrahydro-2H-pyran-3-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5][6][7][8][9]
Executive Summary
Immediate Action Required:
-
Classification: Treat 4-aminotetrahydro-2H-pyran-3-ol as a Hazardous Organic Waste .
-
Primary Hazard: Severe eye/skin irritation and potential respiratory toxicity.[1][2][3]
-
Critical Incompatibility: DO NOT mix the free base form with inorganic acids (e.g., Hydrochloric, Sulfuric) in waste streams. This will cause rapid exothermic neutralization, potentially pressurizing waste containers.
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Characterization & Hazard Analysis
To dispose of this chemical safely, you must understand why specific protocols are in place. This compound exists primarily in two forms in the laboratory, dictating different handling procedures.
The Two Forms
| Feature | Free Base (4-aminotetrahydro-2H-pyran-3-ol) | Salt Form (e.g., HCl Salt) |
| CAS | 2162-31-4 (General) | 1630815-44-9 (Example) |
| State | Viscous Liquid or Low-Melting Solid | Crystalline Solid |
| pH | Basic (>10) | Acidic to Neutral (4-6) |
| Reactivity | Reacts exothermically with acids. | Stable; already neutralized. |
| Waste Stream | Organic Base (Stream C) | General Organic / Solid Waste |
Mechanism of Hazard (Causality)
-
Exothermic Neutralization: The amine group (-NH2) at position 4 is a proton acceptor. If the free base is mistakenly poured into a "General Organic Waste" carboy that contains acidic byproducts (e.g., TFA, acetic acid), the neutralization reaction releases significant heat (
). In a closed waste container, this heat expands volatile solvents, risking container rupture or explosion. -
Environmental Persistence: The tetrahydropyran ring is relatively stable. Discharge into sewer systems is strictly prohibited as it resists rapid biodegradation and may exhibit aquatic toxicity.
Step-by-Step Disposal Protocol
Phase 1: Identification & Segregation
Objective: Prevent cross-contamination and dangerous reactions.
-
Verify the Form: Check the manufacturer's label. Is it the Hydrochloride salt or the Free Base?
-
pH Check (Self-Validating Step):
-
Dissolve a trace amount (10 mg) in 1 mL water.
-
Test with pH paper.
-
Result: Blue/Purple = Base; Red/Orange = Acid/Salt.
-
-
Select Waste Stream:
-
Free Base: Segregate into Alkaline Organic Waste .
-
Salt Form: Segregate into Solid Hazardous Waste (if solid) or General Organic Waste (if in solution).
-
Phase 2: Packaging & Labeling
Objective: Compliance with RCRA and DOT regulations.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass. Avoid metal containers for the free base due to potential corrosion or metal-catalyzed decomposition.
-
Labeling:
-
Must read: "Hazardous Waste - Organic Amine."
-
List constituents: "4-aminotetrahydro-2H-pyran-3-ol, [Solvent Name]."
-
Check Hazard Boxes: "Irritant," "Toxic."
-
-
Satellite Accumulation: Store in a closed container within secondary containment (tray) until the container is full or ready for transfer.
Phase 3: Final Disposal
Objective: Permanent destruction.
-
Method: High-temperature incineration.
-
Justification: Incineration ensures the complete breakdown of the heterocyclic pyran ring and oxidation of the amine to nitrogen oxides (scrubbed at the facility), preventing environmental leaching.
Decision Logic & Workflow (Visualization)
Disposal Decision Tree
This diagram guides the researcher through the decision-making process to ensure the compound ends up in the correct waste stream.
Figure 1: Decision matrix for segregating 4-aminotetrahydro-2H-pyran-3-ol based on chemical form.
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent respiratory exposure to dust or vapors.
Figure 2: Operational workflow for managing spills in a laboratory setting.
Compatibility & Storage Data
The following table summarizes compatibility data derived from standard chemical resistance charts and functional group analysis.
| Parameter | Specification | Notes |
| Incompatible Materials | Strong Oxidizers, Acid Chlorides, Acid Anhydrides, Strong Acids | Reaction generates heat and toxic fumes. |
| Recommended Storage | Inert Atmosphere (Nitrogen/Argon) | Amine group is sensitive to oxidation; hygroscopic. |
| RCRA Waste Code | Not P-Listed or U-Listed | Defaults to D001 (Ignitable) if in flammable solvent, or Non-Hazardous Regulated otherwise. |
| Flash Point | > 93°C (Estimated for free base) | Combustible but not highly flammable unless in solvent. |
References
-
U.S. Environmental Protection Agency (EPA). (2025). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com]
- 5. Prudent Practices in the Laboratory: An Update [nationalacademies.org]
- 6. download.basf.com [download.basf.com]
Technical Guide: Safe Handling & PPE for 4-aminotetrahydro-2H-pyran-3-ol
Executive Summary & Risk Profile
4-aminotetrahydro-2H-pyran-3-ol (and its common hydrochloride salts) is a functionalized chiral building block used extensively in the synthesis of pharmaceutical intermediates. While often perceived as a standard organic solid, its dual functionality (amine and alcohol) presents specific irritation and corrosive risks that are frequently underestimated in high-throughput environments.
This guide moves beyond generic safety advice, providing a self-validating protocol for researchers handling this compound in quantities ranging from milligrams (medicinal chemistry) to kilograms (process development).
Hazard Identification (GHS Classification)
Senior Scientist Insight: The primary operational risk is mucous membrane inflammation . As an amino-alcohol, this compound exhibits basicity. Inhalation of dust (from the HCl salt) or vapors (from the free base) can trigger immediate respiratory distress. Furthermore, amines are known to cause "glaucopsia" (blue haze vision) due to corneal edema if eye protection is inadequate.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Universal Precaution" principle for functionalized heterocycles where specific permeation data is often absent.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Rationale: Standard safety glasses allow vapor/dust entry from the sides. Due to the amine group's potential for corneal edema, an airtight or indirect-vent seal is required (ANSI Z87.1+). |
| Dermal (Hand) | Double Nitrile Gloves (Disposable) | Spec: Minimum 5 mil thickness (outer), 4 mil (inner).Rationale: Nitrile offers superior resistance to the organic solvents (DCM, MeOH) typically used to dissolve this compound. Latex is not recommended due to rapid degradation by organic bases. |
| Respiratory | Engineering Control Primary | Spec: Handle exclusively in a certified Fume Hood.Contingency: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV (Organic Vapor) cartridges. |
| Body | Chemical-Resistant Lab Coat | Spec: High-neck, snap closure (cotton/poly blend is standard; Tyvek sleeves recommended for scale-up >10g).Rationale: Prevents dust accumulation on street clothes, which can lead to secondary exposure at home. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a self-validating logic : you cannot proceed to the next step without confirming the safety of the previous one.
Phase 1: Preparation & Engineering Check
-
Airflow Verification: Confirm fume hood face velocity is between 80–100 fpm (feet per minute). A piece of tissue taped to the sash should be pulled inward firmly.
-
Solvent Compatibility: If dissolving the compound, identify the solvent.
-
If using Dichloromethane (DCM): Be aware that DCM permeates nitrile gloves in <5 minutes. Change outer gloves immediately upon any splash.
-
-
Static Control: The hydrochloride salt form is often a fine, electrostatic powder. Use an antistatic gun or ionizer bar if weighing <10 mg to prevent "fly-away" particles.
Phase 2: Active Handling (Weighing & Transfer)
-
The "Double-Glove" Donning: Put on two pairs of nitrile gloves. Inspect the outer pair for micro-tears by inflating them slightly with air before donning.
-
Transfer:
-
Open the container only inside the fume hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Critical Checkpoint: If any powder is visible on the threads of the vial cap, wipe it with a Kimwipe dampened in methanol before closing. This prevents grinding the chemical into the threads, which generates aerosolized dust upon next opening.
-
-
Solubilization: Add solvent slowly. The heat of solution (exothermic) is generally low, but always point the vessel mouth away from you.
Phase 3: Decontamination & Doffing[5]
-
Primary Decon: Wipe down the balance area and hood surface with a wet paper towel (water/surfactant) followed by an alcohol wipe.
-
Why? Water solubilizes the salt form effectively; alcohol removes the organic residue.
-
-
Glove Removal:
-
Hygiene: Wash hands with soap and cool water. (Warm water opens pores, potentially increasing absorption of any trace residues).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling 4-aminotetrahydro-2H-pyran-3-ol.
Caption: Operational workflow ensuring engineering controls are validated before PPE is donned.
Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3] Hold eyelids open. The amine functionality requires thorough irrigation to return pH to neutral. Seek medical attention.
-
Skin Contact: Remove contaminated clothing.[1][4][7][8] Wash skin with soap and water.[1][2][3] Do not use solvents (ethanol/acetone) to wash skin, as this may drive the chemical deeper into the dermis.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal Strategy
Do not pour down the drain. This compound is toxic to aquatic life and can disrupt water treatment microorganisms.
-
Solid Waste: Discard contaminated gloves, paper towels, and solid chemical in the Solid Hazardous Waste drum.
-
Liquid Waste:
-
Segregate into Basic Organic Waste if your facility separates by pH.
-
If no segregation exists, place in General Organic Waste (Halogenated or Non-Halogenated depending on the solvent used).
-
Labeling: Clearly tag the waste container with "Contains Amines" to alert waste management personnel of potential odors and reactivity.
-
References
-
PubChem. (n.d.). Compound Summary: 4-Aminotetrahydro-2H-pyran-3-ol.[9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved October 26, 2023, from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. media.vwr.com [media.vwr.com]
- 6. info.eagleprotect.com [info.eagleprotect.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. 1864003-03-1 | (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride - AiFChem [aifchem.com]
- 10. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
